But-2-yn-1-yl thiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-2-ynyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-3-4-7-5-6/h4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXOTLIQEKHJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579878 | |
| Record name | But-2-yn-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-16-2 | |
| Record name | But-2-yn-1-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data of But-2-yn-1-yl Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for But-2-yn-1-yl thiocyanate (C₅H₅NS), a compound of interest in organic synthesis and potential pharmaceutical development. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines general experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | t | 2H | -CH₂-SCN |
| ~1.85 | t | 3H | -C≡C-CH₃ |
Note: The chemical shifts are estimated based on typical values for propargylic protons and protons adjacent to a thiocyanate group. The coupling between the methylene and methyl groups across the alkyne is expected to be a long-range coupling, resulting in triplet-like splitting (J ≈ 2.5 Hz).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~110 | -SCN |
| ~80 | -C ≡C-CH₃ |
| ~75 | -CH₂-C ≡C- |
| ~30 | -CH₂-SCN |
| ~4 | -C≡C-CH₃ |
Note: The chemical shift for the thiocyanate carbon is characteristic. The alkynyl carbons are predicted to be in the typical range, and the aliphatic carbons are influenced by the adjacent functional groups.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2155 | Strong, Sharp | C≡N stretch (thiocyanate) |
| ~2250 | Medium, Sharp | C≡C stretch (internal alkyne) |
| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |
| ~1430 | Medium | CH₂ bend |
| ~1380 | Medium | CH₃ bend |
Note: The strong, sharp absorption around 2155 cm⁻¹ is a hallmark of the thiocyanate group. The internal alkyne stretch is also a characteristic feature, though typically weaker than a terminal alkyne.
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 111 | 100 | [M]⁺ (Molecular Ion) |
| 84 | 40 | [M - HCN]⁺ |
| 68 | 60 | [M - SCN]⁺ |
| 53 | 80 | [C₄H₅]⁺ |
| 41 | 50 | [C₃H₅]⁺ |
Note: The molecular ion peak is expected to be prominent. Common fragmentation pathways for thiocyanates include the loss of HCN and the SCN radical. Fragmentation of the butynyl chain is also anticipated.
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
This compound can be synthesized via nucleophilic substitution. Two common precursors are 2-butyn-1-ol and 1-bromo-2-butyne.
-
From 1-bromo-2-butyne: A solution of 1-bromo-2-butyne in a polar aprotic solvent, such as acetone or DMF, is treated with an equimolar amount of potassium thiocyanate (KSCN). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
-
From 2-butyn-1-ol: The alcohol is first converted to a better leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate is then reacted with potassium thiocyanate in a similar manner to the bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT) is used, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired by scanning the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The Enigmatic Reactivity of But-2-yn-1-yl Thiocyanate: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Immediate Release
Göttingen, Germany – October 26, 2025 – But-2-yn-1-yl thiocyanate, a bifunctional organic molecule, presents a versatile platform for the synthesis of complex sulfur and nitrogen-containing heterocycles. This technical guide provides an in-depth analysis of its core mechanism of action in organic reactions, tailored for researchers, scientists, and drug development professionals. Due to the limited specific literature on this compound, this guide extrapolates from the well-established reactivity of analogous alkynyl thiocyanates to provide a robust predictive framework for its synthetic applications.
Introduction to this compound
This compound is an organic compound featuring a reactive propargyl group attached to a thiocyanate moiety. The presence of both a nucleophilic nitrogen, an electrophilic carbon in the thiocyanate group, and an electron-rich alkyne system imparts a rich and varied chemical reactivity to the molecule. This unique combination allows it to participate in a wide array of organic transformations, making it a valuable building block in synthetic chemistry. Organic thiocyanates are known precursors for thiols, thioethers, and various heterocyclic systems.[1][2]
Core Mechanisms of Action
The reactivity of this compound is governed by the interplay of its two key functional groups: the alkyne and the thiocyanate. The primary mechanisms of action can be categorized as follows:
Reactions at the Thiocyanate Moiety
The thiocyanate group (–S–C≡N) is an ambident nucleophile, with reactivity at both the sulfur and nitrogen atoms. However, in the context of its linkage to an organic backbone, the carbon atom of the thiocyanate group is electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution: Nucleophiles can attack the electrophilic carbon of the thiocyanate, leading to the displacement of the cyanide ion. This pathway is less common once the thiocyanate is formed but can be relevant in certain contexts. A more prevalent reaction is the attack of a nucleophile on the sulfur atom, which is consistent with the Hard and Soft Acids and Bases (HSAB) principle.[3]
Isomerization to Isothiocyanate: Alkyl thiocyanates can undergo isomerization to the more thermodynamically stable isothiocyanates (–N=C=S), particularly under thermal or photolytic conditions.[4] For the simplest alkynyl thiocyanate, HCCSCN, photoisomerization leads to novel sulfenyl isocyanide and thioketene species, but not the expected isothiocyanate.[1][5] This suggests that the reactivity of the alkyne influences the isomerization pathway. The resulting isothiocyanate is a powerful electrophile, readily undergoing addition reactions with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively.
Caption: Isomerization of this compound.
Reactions Involving the Alkyne Group
The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.
Electrophilic Addition: The alkyne can undergo electrophilic addition reactions. For instance, in the presence of an acid, a proton can add across the triple bond, generating a vinyl cation that can be trapped by a nucleophile.
Cycloaddition Reactions: The alkyne moiety can act as a dienophile or a dipolarophile in cycloaddition reactions.[6] For example, it can react with dienes in [4+2] cycloadditions (Diels-Alder reactions) or with 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocyclic rings. The presence of the electron-withdrawing thiocyanate group can influence the regioselectivity and stereoselectivity of these reactions.
Caption: General [4+2] Cycloaddition Pathway.
Difunctionalization of the Alkyne: Recent studies have shown that alkynes can undergo difunctionalization reactions where both a thiocyanate group and another functional group are added across the triple bond. For example, electrochemical oxidation can promote the difunctionalization of 2-alkynylthioanisoles with potassium thiocyanate to yield 3-thiocyanatobenzothiophenes.[7] Similarly, a regio- and stereoselective thiocyanatothiolation of alkynes has been developed using ammonium thiocyanate and N-thiosuccinimides.[8]
Synthesis of Heterocyclic Compounds
A significant application of alkynyl thiocyanates is in the synthesis of N,S-heterocycles. The dual functionality of the molecule allows for intramolecular cyclization reactions, often triggered by an initial intermolecular reaction.
A regio- and stereoselective addition of the thiocyanate ion to electron-deficient alkynes, such as ynones, has been reported.[9] The resulting adducts can then undergo in situ cyclization to form thiazine-2-thione derivatives. This type of transformation highlights the potential of this compound to act as a precursor to complex heterocyclic systems.
Caption: Workflow for N,S-Heterocycle Synthesis.
Quantitative Data Summary
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Thiocyanatothiolation | Phenylacetylene | N-(phenylthio)succinimide, NH₄SCN | (Z)-1-phenyl-2-(phenylthio)-1-thiocyanatoethene | 85 | [8] |
| Thiocyanatothiolation | 1-Octyne | N-(phenylthio)succinimide, NH₄SCN | (E)-1-(phenylthio)-2-thiocyanatooct-1-ene | 78 | [8] |
| Conjugate Addition | 1,3-Diphenylprop-2-yn-1-one | KSCN, AcOH | (Z)-3-thiocyanato-1,3-diphenylprop-2-en-1-one | 95 | [9] |
| Cyclization | (Z)-3-thiocyanato-1,3-diphenylprop-2-en-1-one | KSCN, AcOH (prolonged heating) | 4,6-diphenyl-2H-1,3-thiazin-2-thione | 80 | [9] |
Experimental Protocols
The following are representative experimental protocols for reactions involving alkynyl thiocyanates, which can be adapted for this compound.
General Procedure for Thiocyanatothiolation of Alkynes[8]
To a solution of the alkyne (0.1 mmol) and N-(arylthio)succinimide (0.12 mmol) in hexafluoroisopropanol (HFIP, 0.5 mL) is added ammonium thiocyanate (0.2 mmol). The reaction mixture is stirred under air at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired vinyl thiocyanate.
General Procedure for Conjugate Addition of Thiocyanate to Ynones[9]
To a solution of the ynone (1 mmol) in acetic acid (5 mL) is added potassium thiocyanate (1.2 mmol). The reaction mixture is stirred at 70 °C for the time required to consume the starting material (monitored by TLC). The mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Conclusion
This compound is a promising and versatile building block in organic synthesis. Its mechanism of action is characterized by the rich chemistry of both the alkyne and thiocyanate functional groups. While direct studies on this specific molecule are sparse, the established reactivity of analogous compounds provides a strong foundation for predicting its behavior in nucleophilic additions, cycloadditions, and intramolecular cyclizations. The ability to serve as a precursor for a wide range of sulfur and nitrogen-containing heterocycles makes it a molecule of significant interest for researchers in synthetic chemistry and drug development. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.
References
- 1. The simplest alkynyl thiocyanate HCCSCN and its isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. bohrium.com [bohrium.com]
- 3. Mechanisms of aromatic nucleophilic substitution by the ambident thiocyanate ion | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. The simplest alkynyl thiocyanate HCCSCN and its isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Regio- and stereoselective thiocyanatothiolation of alkynes and alkenes by using NH 4 SCN and N -thiosuccinimides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06913B [pubs.rsc.org]
- 9. A stereoselective thiocyanate conjugate addition to electron deficient alkynes and concomitant cyclization to N,S-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Theoretical Examination of But-2-yn-1-yl Thiocyanate's Electronic Structure: A Methodological Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a comprehensive theoretical framework for the investigation of the electronic structure of But-2-yn-1-yl thiocyanate. In the absence of specific published data for this molecule, this guide synthesizes established computational methodologies applied to analogous alkynyl thiocyanates and related organic compounds. It serves as a robust blueprint for future research, detailing proposed computational protocols, data presentation standards, and the visualization of molecular and procedural frameworks. The objective is to provide a thorough understanding of the anticipated electronic properties and a clear path for their computational analysis.
Introduction
This compound (C₅H₅NS) is a bifunctional organic molecule featuring a reactive thiocyanate group and a butynyl scaffold. This combination suggests potential applications in synthetic chemistry and as a building block in drug discovery, owing to the versatile reactivity of the thiocyanate moiety. A detailed understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential intermolecular interactions.
This whitepaper proposes a theoretical study employing Density Functional Theory (DFT), a quantum mechanical modeling method widely used for investigating the electronic structure of molecules.[1][2] DFT provides a favorable balance between computational cost and accuracy for systems of this size.
Proposed Computational Methodology
The recommended approach for elucidating the electronic structure of this compound involves geometry optimization and subsequent electronic property calculations.
2.1. Geometry Optimization
The initial step is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that has shown good performance for a broad range of organic molecules.[1]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that provides a good description of the electronic distribution, including polarization and diffuse functions, which are important for accurately modeling the thiocyanate group.
2.2. Vibrational Frequency Analysis
Following optimization, a vibrational frequency calculation is crucial to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.
2.3. Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated to characterize the molecule's reactivity and electronic nature.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of the lowest electronic excitation.[3][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding, charge distribution, and intramolecular interactions within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.
Hypothetical Data Presentation
The following tables are templates illustrating how the calculated quantitative data for this compound would be structured for clear interpretation and comparison. The values presented are hypothetical and based on typical ranges observed for similar organic molecules.[5]
Table 1: Optimized Geometrical Parameters (Hypothetical)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1≡C2 | 1.21 |
| C2-C3 | 1.46 | |
| C3-S | 1.82 | |
| S-C4 | 1.68 | |
| C4≡N | 1.16 | |
| C3-H | 1.10 | |
| C5-H | 1.09 | |
| Bond Angles (°) | C1-C2-C3 | 178.5 |
| C2-C3-S | 109.2 | |
| C3-S-C4 | 99.8 | |
| S-C4-N | 179.1 | |
| Dihedral Angle (°) | H-C5-C2-C3 | 180.0 |
Table 2: Calculated Electronic Properties (Hypothetical)
| Property | Value | Units |
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 6.7 | eV |
| Dipole Moment | 3.5 | Debye |
| Polarizability | 12.3 | ų |
Detailed Experimental Protocol: A Computational Approach
This section outlines the step-by-step computational workflow for the theoretical analysis of this compound.
-
Molecular Structure Input: The initial 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search (Optional but Recommended): A preliminary conformational search using a lower level of theory (e.g., semi-empirical PM6 method) can be performed to identify the likely lowest energy conformers.
-
Geometry Optimization: The most promising conformers are then subjected to full geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory. The convergence criteria should be set to tight to ensure a precise final geometry.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to verify the nature of the stationary point. The absence of imaginary frequencies confirms a true minimum.
-
Single-Point Energy and Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energy and related properties. This step includes the calculation of molecular orbitals, NBO analysis, and MEP.
-
Data Analysis and Visualization: The output files are analyzed to extract the quantitative data for tabulation. Molecular orbitals and the MEP map are visualized using appropriate software.
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the molecular structure of this compound.
Caption: Computational workflow for electronic structure analysis.
References
- 1. Molecular structure of mercury(II) thiocyanate complexes based on DFT calculations and experimental UV-electron spectroscopy and Raman studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. learn.schrodinger.com [learn.schrodinger.com]
- 4. ossila.com [ossila.com]
- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Stability and Storage of But-2-yn-1-yl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-yn-1-yl thiocyanate is an organic compound featuring a terminal alkyne and a thiocyanate functional group. This unique combination of reactive moieties makes it a potentially valuable building block in organic synthesis, particularly for the introduction of the thiocyanate group or for subsequent cyclization and derivatization reactions in the development of novel therapeutic agents and functional materials. However, the inherent reactivity of the propargylic and thiocyanate groups also suggests potential stability challenges that must be carefully managed to ensure the integrity of the compound and the safety of laboratory personnel. This guide provides an in-depth analysis of the likely stability profile of this compound and outlines recommended storage and handling procedures based on established chemical principles.
Predicted Stability Profile
The stability of this compound is primarily influenced by the chemical reactivity of the thiocyanate group and the propargylic position of the butynyl chain.
Isomerization to Isothiocyanate
A primary degradation pathway for many organic thiocyanates is isomerization to the more thermodynamically stable isothiocyanate. This is particularly prevalent in compounds with activating groups, such as allylic and propargylic systems. The propargylic nature of this compound suggests a susceptibility to this rearrangement.
-
Mechanism: The isomerization can proceed through a[1][1]-sigmatropic rearrangement, which is often thermally or catalytically promoted.
Thermal Decomposition
While some organic thiocyanate salts exhibit good thermal stability, covalent organic thiocyanates, especially those with reactive functional groups, may be prone to decomposition at elevated temperatures. Decomposition pathways could include polymerization of the alkyne, elimination reactions, or fragmentation of the thiocyanate group.
Sensitivity to Environmental Factors
Based on the general behavior of thiocyanates and alkynes, this compound is likely sensitive to the following:
-
Acids and Bases: Strong acids can catalyze the hydrolysis of the thiocyanate group, potentially liberating toxic hydrogen cyanide gas. Strong bases can promote isomerization, elimination, or other side reactions.
-
Moisture: The compound may be sensitive to moisture, which could lead to hydrolysis over time.
-
Light: Similar to other unsaturated organic compounds, exposure to UV light may induce polymerization or other photochemical reactions.
-
Oxidizing Agents: The presence of oxidizing agents could lead to unpredictable and potentially hazardous reactions.
Recommended Storage and Handling Conditions
Given the predicted stability profile, the following storage and handling conditions are recommended to maximize the shelf-life and ensure the safe use of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below 4°C. For long-term storage, consider storage at -20°C. | To minimize the rate of potential decomposition and isomerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reactions with atmospheric moisture. |
| Container | Use a tightly sealed, amber glass vial or a container made of an inert material. | To protect from light and prevent reaction with the container material. |
| Purity | Store in a highly purified form. | Impurities can catalyze decomposition. |
| Incompatible Materials | Store away from strong acids, strong bases, oxidizing agents, and metals that could catalyze alkyne reactions. | To prevent hazardous reactions and catalytic decomposition. |
Experimental Protocols: A General Workflow for Stability Assessment
Due to the absence of specific stability data, researchers should perform their own stability studies. The following provides a general workflow for such an assessment.
Forced Degradation Study
A forced degradation study can rapidly provide insight into the degradation pathways and the sensitivity of the compound to various stressors.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions: Expose the samples to a range of stress conditions in parallel:
-
Acidic: 0.1 M HCl at room temperature and 60°C.
-
Basic: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Solid sample and solution at 60°C and 80°C.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm and 365 nm).
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to quantify the parent compound and identify major degradation products.
Long-Term Stability Study
Methodology:
-
Storage Conditions: Store aliquots of this compound under the recommended storage conditions (see table above) and at accelerated conditions (e.g., 25°C/60% RH).
-
Time Points: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: Assay the samples for purity and the presence of degradation products using a validated analytical method.
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Logical relationship between storage conditions and stability stressors.
References
Solubility of But-2-yn-1-yl Thiocyanate: A Technical Guide for Researchers
Abstract: This technical guide addresses the solubility of But-2-yn-1-yl thiocyanate in common organic solvents. In the absence of specific quantitative experimental data for this compound in publicly accessible literature, this document provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. The guide covers the fundamental principles of solubility for organic compounds, detailed experimental protocols for solubility determination, and a discussion of the expected solubility of this compound based on its structural characteristics.
Introduction
This compound is an organic compound featuring a terminal alkyne and a thiocyanate functional group. This unique combination of functionalities makes it a molecule of interest in synthetic chemistry and potentially in drug discovery, where thiocyanate-containing compounds have shown a range of biological activities.[1] Understanding the solubility of this compound is a critical first step in its application, from designing reaction conditions to formulating it for biological screening.
This guide provides a comprehensive overview of the principles governing the solubility of organic molecules and offers detailed methodologies for its experimental determination.
Predicting the Solubility of this compound
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[2][3][4] The polarity of a molecule is a result of the presence of polar bonds and the overall molecular geometry.
Molecular Structure and Polarity Analysis:
This compound (CH₃-C≡C-CH₂-SCN) possesses both nonpolar and polar characteristics:
-
Nonpolar Region: The butynyl group (CH₃-C≡C-CH₂-) is a hydrocarbon chain and is therefore nonpolar. Alkynes, in general, are considered nonpolar and tend to be soluble in nonpolar organic solvents.[5][6][7][8][9]
-
Polar Region: The thiocyanate group (-SCN) is a polar functional group due to the difference in electronegativity between sulfur, carbon, and nitrogen. This group is capable of dipole-dipole interactions.
The overall polarity of this compound is a balance between the nonpolar hydrocarbon backbone and the polar thiocyanate group. Given the relatively small size of the hydrocarbon portion, the polar nature of the thiocyanate group is expected to have a significant influence on its solubility.
Expected Solubility in Common Organic Solvents:
Based on the structural analysis, the following qualitative predictions can bemade:
-
High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions with the thiocyanate group.
-
Moderate to High Solubility: Expected in polar protic solvents like ethanol and methanol. While the compound does not have strong hydrogen bond donating capabilities, the polar nature of the solvent will facilitate dissolution.
-
Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane and ethyl acetate.
-
Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The nonpolar hydrocarbon part of the molecule will have some affinity for these solvents, but the polar thiocyanate group will limit overall solubility.
-
Insoluble: Expected to be poorly soluble in water due to the dominance of the nonpolar hydrocarbon chain.
Experimental Determination of Solubility
Since no specific quantitative data is available, experimental determination is necessary. The following are standard methods for determining the solubility of an organic compound.
Saturated Shake-Flask Method
This is a widely used and reliable method for determining thermodynamic solubility.
Experimental Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is first generated using standard solutions of known concentrations.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore.
-
Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid is measured. This method is less sensitive and requires a larger amount of material.
-
Data Presentation:
The solubility is typically expressed in units of mg/mL, g/L, or mol/L. All quantitative data should be presented in a structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| e.g., Acetone | e.g., 25 | Data | e.g., HPLC |
| e.g., Ethanol | e.g., 25 | Data | e.g., HPLC |
| e.g., Dichloromethane | e.g., 25 | Data | e.g., HPLC |
| e.g., Hexane | e.g., 25 | Data | e.g., HPLC |
Table 1: Example of a structured table for presenting quantitative solubility data.
Visual Method for Qualitative Assessment
A rapid, qualitative assessment of solubility can be performed to quickly screen solvents.
Experimental Protocol:
-
Add a small, known amount of this compound (e.g., 1-5 mg) to a small test tube.
-
Add a small volume of the solvent (e.g., 0.1 mL) and vortex or shake vigorously.
-
Observe if the solid dissolves completely.
-
If the solid dissolves, incrementally add more solvent until the solution is no longer saturated or a desired concentration is reached.
-
If the solid does not dissolve, the compound can be classified as "insoluble" or "sparingly soluble" in that solvent under these conditions.
Visualizations
Logical Relationship of Solubility Principles
References
- 1. researchgate.net [researchgate.net]
- 2. app1-c89-pub.pressidium.com - Solubility In Organic Chemistry [app1-c89-pub.pressidium.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Khan Academy [khanacademy.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]
- 9. m.youtube.com [m.youtube.com]
Unlocking the Potential: A Technical Guide to the Biological Activity of Alkynyl Thiocyanates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkynyl thiocyanates represent a unique class of organic compounds characterized by the presence of both a reactive alkyne and a thiocyanate functional group. This distinct structural combination imparts a versatile reactivity profile, making them valuable intermediates in organic synthesis. Emerging research now points towards their significant, yet underexplored, potential as biologically active agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of alkynyl thiocyanates, with a focus on their potential anticancer and antimicrobial properties. It consolidates available quantitative data, details relevant experimental protocols, and explores potential mechanisms of action and signaling pathways.
Introduction
The quest for novel therapeutic agents with improved efficacy and selectivity is a driving force in medicinal chemistry and drug development. Organosulfur compounds, and specifically thiocyanates, have long been recognized for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer effects[1][2]. The incorporation of an alkynyl moiety into a thiocyanate scaffold introduces a site of high reactivity and specific molecular geometry, opening new avenues for designing targeted therapeutic agents. Alkynyl thiocyanates can act as electrophiles, potentially reacting with nucleophilic residues in biological macromolecules such as proteins and enzymes, leading to the modulation of their function. This guide aims to synthesize the current knowledge on the biological potential of this intriguing class of molecules.
Synthesis of Alkynyl Thiocyanates
The synthesis of alkynyl thiocyanates can be achieved through several methodologies, primarily involving the reaction of an appropriate alkynyl precursor with a thiocyanating agent.
A common approach involves the nucleophilic substitution of a leaving group on an alkynyl halide with a thiocyanate salt, such as potassium or ammonium thiocyanate[3]. Another strategy is the electrophilic thiocyanation of terminal alkynes. For instance, the use of PhICl2/NH4SCN has been reported for the synthesis of S/SeCN-containing isocoumarins from o-(1-alkynyl)benzoates[4]. Electrochemical methods have also been developed for the difunctionalization of active alkynes to produce thiocyanate-containing compounds[3].
A general synthetic workflow for the preparation of alkynyl thiocyanates from alkynyl bromides is depicted below.
Figure 1: General synthesis workflow for alkynyl thiocyanates.
Biological Activities and Quantitative Data
While research specifically focused on alkynyl thiocyanates is still emerging, studies on related organothiocyanates provide a strong rationale for their investigation as bioactive molecules. The available data, primarily on analogous compounds, suggests potential in anticancer and antimicrobial applications.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of various organic thiocyanates against cancer cell lines. For instance, a series of 3-thiocyanato-1H-indoles have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including HL60 (leukemia), HEP-2 (laryngeal cancer), NCI-H292 (lung cancer), and MCF-7 (breast cancer). While some derivatives showed promising activity, quantitative data for direct alkynyl thiocyanate analogues is not yet widely available.
However, other alkynyl-containing compounds have shown significant anticancer potential. For example, novel heteroaryl alkynyl compounds have demonstrated high potency against KITD816V mutant cells, which are implicated in gastrointestinal stromal tumors, with GI50 values as low as 0.7 nmol/L[5]. Furthermore, C-7-alkynylated pyrrolotriazine C-ribonucleosides have exhibited potent cytotoxic activity against a panel of tumor cell lines, with IC50 values in the nanomolar range for the most active compounds[6]. While these examples do not feature a thiocyanate group, they highlight the potential of the alkynyl moiety in designing potent anticancer agents.
A study on S/SeCN-containing isocoumarins, synthesized from o-(1-alkynyl)benzoates, showed moderate antitumor activity against HCT 116 (colon cancer) and MCF 7 (breast cancer) cell lines[4].
Table 1: Anticancer Activity of Selected Alkynyl or Thiocyanate-Containing Compounds
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Heteroaryl Alkynes | 32D KITD816V | GI50 | 0.7 nmol/L | [5] |
| 7-Cyclopropylacetylene C-Ribonucleoside | Capan-1 (Pancreatic) | IC50 | 0.08 µM | [6] |
| 7-Cyclopropylacetylene C-Ribonucleoside | HL-60 (Leukemia) | IC50 | 0.02 µM | [6] |
| Allylic thiocyanate (2m) | - | - | - | [7] |
| S/SeCN-Containing Isocoumarins | HCT 116 | % Inhibition @ 10 µM | Moderate | [4] |
| S/SeCN-Containing Isocoumarins | MCF 7 | % Inhibition @ 10 µM | Moderate | [4] |
Antimicrobial Activity
The antimicrobial properties of thiocyanate-containing compounds are well-documented. A study on allylic thiocyanates demonstrated moderate to high activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA)[7].
Table 2: Antimicrobial Activity of Selected Allylic Thiocyanates
| Compound | Microorganism | MIC (µM) | Reference |
| 2k (4-ClC6H4 derivative) | C. albicans | 12.5 | [7] |
| 2k (4-ClC6H4 derivative) | C. tropicalis | 25.0 | [7] |
| 2l (2-ClC6H4 derivative) | MSSA | 3.0 | [7] |
| 2l (2-ClC6H4 derivative) | MRSA | 6.0 | [7] |
| 2m (2,4-Cl2C6H3 derivative) | C. albicans | 6.0 | [7] |
| 2m (2,4-Cl2C6H3 derivative) | C. tropicalis | 12.5 | [7] |
| 2m (2,4-Cl2C6H3 derivative) | MSSA | 2.5 | [7] |
| 2m (2,4-Cl2C6H3 derivative) | MRSA | 5.0 | [7] |
While specific data for alkynyl thiocyanates is limited, the known antimicrobial activity of related compounds provides a strong impetus for their investigation in this area.
Potential Mechanisms of Action and Signaling Pathways
The biological activity of alkynyl thiocyanates is likely to be multifaceted, stemming from the reactivity of both the alkyne and thiocyanate functionalities.
Electrophilic Reactivity and Enzyme Inhibition
The thiocyanate group can act as a leaving group, and the alkynyl moiety can function as a Michael acceptor, making these compounds potential covalent inhibitors of enzymes. Cysteine proteases, which have a highly nucleophilic cysteine residue in their active site, are plausible targets. The alkyne could undergo nucleophilic attack by the cysteine thiol, leading to irreversible inhibition of the enzyme. This mechanism has been proposed for other terminal alkynes that react with active-site cysteine nucleophiles in proteases[8].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PhICl2-Mediated Regioselective and Electrophilic Oxythio/Selenocyanation of o-(1-Alkynyl)benzoates: Access to Biologically Active S/SeCN-Containing Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel heteroaryl alkynes for highly potent KITD816V cells inhibition to treat gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Safety and Handling Guide for But-2-yn-1-yl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for But-2-yn-1-yl thiocyanate was found. The following information is synthesized from the SDS of structurally related thiocyanate compounds, including Guanidine thiocyanate, Sodium thiocyanate, and Potassium thiocyanate, as well as general chemical safety principles. This guide is intended for informational purposes and should be supplemented by a thorough risk assessment before handling this chemical.
Hazard Profile and Classification
Organic thiocyanates are a class of compounds that require careful handling due to their potential toxicity. Based on data from related thiocyanate compounds, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.
Table 1: GHS Hazard Classification (Based on related thiocyanate compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2][3][4] |
| Skin Corrosion/Irritation | Category 1C | The product causes burns of eyes, skin and mucous membranes.[5] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[3][5][6] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1][2][4] |
Potential Health Effects:
-
Acute Toxicity: Ingestion, inhalation, or skin absorption may be harmful.[1][2][3][4] Symptoms of exposure may include irritation of the skin and mucous membranes, and central nervous system depression.[7] High concentrations can cause narcosis.[7]
-
Chronic Toxicity: Long-term exposure to thiocyanates may lead to skin rashes, weakness, fatigue, and gastrointestinal issues.[8]
-
Cyanide Release: Contact with acids or thermal decomposition can liberate highly toxic hydrogen cyanide gas.[2][5][9] The central nervous system and cardiovascular system are primary targets for cyanide toxicity.[10]
Safe Handling and Storage Protocols
Strict adherence to safety protocols is essential when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][11]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[5][11] Change gloves immediately if contaminated.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[5]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe dust, fumes, or vapors.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[5][13]
-
Keep containers tightly closed.[5]
First Aid Measures
Immediate medical attention is required in case of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][13] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][12] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Experimental Protocol: Safe Handling of a Research Quantity
The following is a general protocol for handling a research quantity of this compound. A thorough, substance-specific risk assessment must be conducted before any work begins.
1. Preparation:
- Review the safety information and have the necessary PPE.
- Ensure the chemical fume hood is functioning correctly.
- Have appropriate quenching and waste containers ready.
2. Handling and Reaction Setup:
- Weigh the required amount of this compound in the fume hood.
- Add the compound to the reaction vessel within the fume hood.
- If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
- Be aware of potential exothermic reactions, especially when mixing with other reagents.[7]
3. Reaction Workup:
- Quench the reaction carefully, considering the potential for gas evolution.
- Perform extractions and other workup procedures within the fume hood.
4. Disposal:
- Dispose of all waste, including empty containers, contaminated gloves, and reaction residues, in accordance with local, state, and federal regulations.
- Do not dispose of thiocyanate waste down the drain.[5]
Visualizing Safe Handling
The following diagram illustrates a logical workflow for the safe handling of organic thiocyanates.
Caption: A workflow for the safe handling of organic thiocyanates.
This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound based on available data for related compounds. Researchers and scientists must exercise caution and conduct a thorough risk assessment before using this chemical.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. westlab.com [westlab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 10. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 12. covaris.com [covaris.com]
- 13. fishersci.com [fishersci.com]
The Synthesis of But-2-yn-1-yl Thiocyanate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
But-2-yn-1-yl thiocyanate is a valuable building block in organic synthesis, incorporating both a reactive alkyne and a versatile thiocyanate functional group. This guide provides a comprehensive overview of the likely first synthetic route to this compound, based on established methodologies for the preparation of alkynyl thiocyanates. Detailed experimental protocols for the synthesis of the key precursor, 1-bromo-2-butyne, and its subsequent conversion to this compound are presented. This document is intended to serve as a practical resource for researchers interested in the synthesis and application of this and related compounds.
Introduction
The development of novel synthetic methodologies and the construction of unique molecular scaffolds are cornerstones of modern drug discovery and materials science. Alkynyl thiocyanates, as a class of compounds, offer a rich platform for chemical exploration due to the dual reactivity of the alkyne and thiocyanate moieties. The thiocyanate group can serve as a precursor to various sulfur-containing heterocycles, as a source of cyanide, or be transformed into other functional groups. The but-2-yn-1-yl framework provides a simple yet versatile scaffold for the introduction of this functionality. This guide outlines the probable first viable synthetic pathway to this compound, based on fundamental organic transformations.
Proposed Synthetic Pathway
The most direct and probable route for the first synthesis of this compound involves a two-step process starting from the commercially available 2-butyn-1-ol. The first step is the conversion of the alcohol to a more reactive leaving group, typically a halide such as bromide, to yield 1-bromo-2-butyne. The second step is a nucleophilic substitution reaction where the bromide is displaced by a thiocyanate anion.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 1-Bromo-2-butyne from 2-Butyn-1-ol
This procedure is based on established methods for the bromination of propargyl alcohols.[1][2]
Materials:
-
2-Butyn-1-ol
-
Pyridine
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Pentane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
A solution of 2-butyn-1-ol (e.g., 10.0 g, 0.143 mol) in diethyl ether (30 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Pyridine (e.g., 4.84 g, 0.06 mol) is added to the stirred solution.
-
Phosphorus tribromide (e.g., 26.3 g, 0.097 mol) is added dropwise over a period of 30 minutes, ensuring the temperature remains low.
-
An additional 10 mL of diethyl ether may be added to facilitate stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
-
After reflux, the mixture is cooled in an ice bath and cautiously quenched with ice water (70 mL).
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (2 x 150 mL).
-
The combined organic extracts are washed with saturated brine (2 x 25 mL).
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure, keeping the water bath temperature below 10 °C.
-
The crude product is dissolved in pentane and re-concentrated to yield 1-bromo-2-butyne.
Synthesis of this compound from 1-Bromo-2-butyne
This procedure is a standard nucleophilic substitution reaction.
Materials:
-
1-Bromo-2-butyne
-
Potassium thiocyanate (KSCN)
-
Acetone or a similar polar aprotic solvent
-
Water
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Potassium thiocyanate (e.g., 1.2 equivalents) is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
1-Bromo-2-butyne (1 equivalent), dissolved in a small amount of acetone, is added to the potassium thiocyanate solution.
-
The reaction mixture is stirred at room temperature for several hours, or gently heated to accelerate the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the potassium bromide precipitate.
-
The filtrate is concentrated under reduced pressure to remove the acetone.
-
The residue is taken up in diethyl ether and washed with water to remove any remaining inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Quantitative Data
While specific data for the first synthesis of this compound is not available in the searched literature, the following table presents typical data for the synthesis of its precursor, 1-bromo-2-butyne, and expected outcomes for the thiocyanate substitution reaction based on similar transformations.
| Parameter | 1-Bromo-2-butyne | This compound (Expected) |
| CAS Number | 3355-28-0 | 52423-16-2 |
| Molecular Formula | C₄H₅Br | C₅H₅NS |
| Molecular Weight | 132.99 g/mol | 111.16 g/mol |
| Appearance | Clear, colorless to pale yellow liquid | Colorless to pale yellow oil |
| Boiling Point | 40-41 °C at 20 mmHg[3] | Not reported |
| Density | 1.519 g/mL at 25 °C[3] | Not reported |
| Typical Yield | 50-60%[1] | 70-90% |
Logical Relationships of Reactants and Products
The synthesis of this compound is a clear example of a functional group transformation, where a hydroxyl group is first converted into a good leaving group (bromide) to facilitate a nucleophilic attack by the thiocyanate anion.
Caption: Reactant to product transformation pathway.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. By leveraging established and reliable organic chemistry transformations, the target molecule can be accessed in a straightforward two-step sequence from 2-butyn-1-ol. The provided protocols and data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of the chemical space and potential applications of this versatile alkynyl thiocyanate. Further research into the reaction optimization and the exploration of the downstream reactivity of this compound is encouraged.
References
Propargyl Thiocyanate Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Review of Synthesis, Potential Biological Activity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on propargyl thiocyanate derivatives, a class of compounds with potential for exploration in drug discovery and development. While direct research on the biological activities of propargyl thiocyanate derivatives is limited, this document extrapolates from the known chemistry and biological effects of related propargyl-containing molecules and organic thiocyanates to provide a foundational understanding for researchers in this field. This guide covers synthetic methodologies, potential biological targets, and detailed experimental protocols, with a strong emphasis on safety considerations.
Introduction: The Therapeutic Potential of the Propargyl and Thiocyanate Moieties
The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Propargyl thiocyanate derivatives incorporate two functionalities with recognized biological relevance: the propargyl group and the thiocyanate group.
The propargyl group (a prop-2-yn-1-yl moiety) is a versatile functional group found in a number of approved drugs and clinical candidates. Its rigid, linear structure can serve as a valuable scaffold for orienting other functional groups toward their biological targets. Furthermore, the terminal alkyne can participate in covalent interactions with enzymatic targets, leading to irreversible inhibition, a mechanism exploited in drugs like the monoamine oxidase inhibitor Parglyline.
The thiocyanate group (-SCN) is a pseudohalogen with a rich chemical and biological profile. Organic thiocyanates are known intermediates in organic synthesis and have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[1][2] The thiocyanate ion itself plays a role in the innate immune system, where it is converted by peroxidases to the antimicrobial agent hypothiocyanous acid.[3]
The combination of these two groups in propargyl thiocyanate derivatives presents an intriguing, yet underexplored, area for therapeutic innovation. This guide aims to bridge this knowledge gap by providing a thorough review of the available literature and a forward-looking perspective on the potential of these compounds.
Synthesis of Propargyl Thiocyanate Derivatives
The synthesis of propargyl thiocyanate derivatives primarily involves the reaction of a propargyl halide with a thiocyanate salt. This nucleophilic substitution reaction is a straightforward and widely applicable method.
General Synthetic Pathway
The most common method for the synthesis of propargyl thiocyanate is the reaction of propargyl bromide with a metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a polar aprotic solvent like acetone or dimethylformamide (DMF).
Caption: General reaction scheme for the synthesis of propargyl thiocyanate.
Experimental Protocols
Synthesis of Prop-2-yn-1-yl thiocyanate
Caution: The distillation of propargyl thiocyanate has been reported to be explosive and should be avoided or conducted with extreme caution behind a blast shield at low temperatures.[4] Purification by column chromatography is the recommended method.
-
Materials:
-
Propargyl bromide (1.0 eq)
-
Potassium thiocyanate (1.2 eq)
-
Acetone (anhydrous)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
-
-
Procedure:
-
To a solution of propargyl bromide in anhydrous acetone, add potassium thiocyanate.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove the inorganic salt precipitate (potassium bromide).
-
Concentrate the filtrate under reduced pressure at a low temperature (below 30 °C).
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure propargyl thiocyanate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of propargyl thiocyanate derivatives are scarce, we can infer potential applications based on the known pharmacology of related compounds.
Anticancer Activity
Propargyl-containing compounds have shown promise as anticancer agents. For instance, certain propargyl thioquinolines have demonstrated significant cytostatic activity against human cancer cell lines.[5] The mechanism of action for many anticancer isothiocyanates involves the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways.[6] It is plausible that propargyl thiocyanate derivatives could exhibit similar activities.
A potential mechanism of action for these compounds could involve the inhibition of deubiquitinating enzymes (DUBs), a target of some anticancer isothiocyanates.[7] Inhibition of DUBs can lead to the degradation of anti-apoptotic proteins and oncogenic fusion proteins.
Caption: Postulated anticancer mechanism via DUB inhibition.
Antimicrobial Activity
Organic thiocyanates have been reported to possess antimicrobial properties.[8] Allylic thiocyanates, which share structural similarities with propargyl thiocyanates, have shown moderate to high activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of antimicrobial action for thiocyanates may involve the disruption of cellular metabolism by targeting essential thiols.[3]
The propargyl moiety itself can contribute to antimicrobial activity. The incorporation of a propargyl group into various scaffolds has led to compounds with potent antibacterial and antifungal effects.
Quantitative Data
As the field of propargyl thiocyanate derivatives is nascent, there is a lack of comprehensive quantitative data in the public domain. The following table is a template for researchers to populate as data becomes available.
| Compound ID | Structure | Synthetic Yield (%) | IC50 (µM) vs. Cell Line | MIC (µg/mL) vs. Organism |
| PT-1 | Propargyl thiocyanate | Data not available | Data not available | Data not available |
| PT-Ar-1 | Aryl-substituted propargyl thiocyanate | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... |
Future Directions and Conclusion
The exploration of propargyl thiocyanate derivatives represents a promising, yet largely untapped, area of drug discovery. The synthetic accessibility of these compounds, coupled with the known biological activities of their constituent functional groups, provides a strong rationale for their investigation as potential therapeutic agents.
Future research should focus on:
-
The synthesis and characterization of a diverse library of propargyl thiocyanate derivatives.
-
Systematic screening of these compounds for anticancer and antimicrobial activities.
-
Elucidation of their mechanism of action and identification of specific molecular targets.
-
Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles.
This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing class of molecules. The potential for discovering novel therapeutics with unique mechanisms of action makes the study of propargyl thiocyanate derivatives a worthy endeavor for the drug development community.
References
- 1. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of But-2-yn-1-yl Thiocyanate from But-2-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of but-2-yn-1-yl thiocyanate from but-2-yn-1-ol. This document outlines two effective methods: a Mitsunobu reaction and a sulfuryl fluoride-mediated thiocyanation. Additionally, it includes a summary of quantitative data, experimental procedures, and a discussion of the potential applications of alkynyl thiocyanates in drug development, supported by a proposed mechanism of action.
Data Presentation
| Parameter | Method 1: Mitsunobu Reaction | Method 2: SO₂F₂-Mediated Thiocyanation |
| Starting Material | But-2-yn-1-ol | But-2-yn-1-ol |
| Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Ammonium thiocyanate (NH₄SCN) | Sulfuryl fluoride (SO₂F₂), Ammonium thiocyanate (NH₄SCN), Sodium carbonate (Na₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Ethyl acetate (EtOAc) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 6 - 8 hours | 5 hours |
| Yield | Good to Excellent (Typical > 80%) | High (up to 98% for similar alcohols)[1] |
| Purification | Column Chromatography | Column Chromatography |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.80 (q, J = 2.4 Hz, 2H, -CH₂-), 1.85 (t, J = 2.4 Hz, 3H, -CH₃) | ~3.80 (q, J = 2.4 Hz, 2H, -CH₂-), 1.85 (t, J = 2.4 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~110.1 (-SCN), ~84.5 (-C≡), ~72.1 (≡C-), ~45.5 (-CH₂-), ~3.6 (-CH₃) | ~110.1 (-SCN), ~84.5 (-C≡), ~72.1 (≡C-), ~45.5 (-CH₂-), ~3.6 (-CH₃) |
| IR (thin film) ν (cm⁻¹) | ~2155 (s, -SCN), ~2250 (w, -C≡C-) | ~2155 (s, -SCN), ~2250 (w, -C≡C-) |
Note: Spectroscopic data are estimated based on typical values for similar structures. Actual values may vary.
Experimental Protocols
Method 1: Synthesis via Mitsunobu Reaction
This protocol is adapted from the general procedure for the Mitsunobu reaction, a versatile method for converting primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[2]
Materials:
-
But-2-yn-1-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Ammonium thiocyanate (NH₄SCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of but-2-yn-1-ol (1.0 eq) in anhydrous THF (10 volumes) is added triphenylphosphine (1.5 eq) and ammonium thiocyanate (1.5 eq).
-
The resulting mixture is cooled to 0 °C in an ice bath.
-
Diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
References
Application Notes and Protocols: Synthesis of But-2-yn-1-yl Thiocyanate via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-yn-1-yl thiocyanate is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of both a reactive alkyne and a versatile thiocyanate group allows for diverse chemical modifications, making it an attractive scaffold for creating complex molecular architectures. The thiocyanate moiety can serve as a precursor for various sulfur-containing functional groups and has been identified in numerous bioactive compounds, exhibiting a range of pharmacological activities, including antibacterial, antiparasitic, and anticancer properties. This document provides detailed protocols for the synthesis of this compound via a nucleophilic substitution reaction, along with relevant data and diagrams to support its application in research and development.
Synthesis of this compound
The synthesis of this compound is readily achieved through a nucleophilic substitution reaction (SN2) between a But-2-yn-1-yl halide (e.g., bromide or chloride) and a thiocyanate salt, such as potassium thiocyanate. The reaction proceeds efficiently in a polar aprotic solvent.
Reaction Scheme
Experimental Protocols
This section details two common protocols for the synthesis of this compound starting from either but-2-yn-1-ol or 1-bromo-2-butyne.
Protocol 1: Synthesis from 1-Bromo-2-butyne
This is a direct nucleophilic substitution of the bromide with the thiocyanate anion.
Materials:
-
1-Bromo-2-butyne
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1-bromo-2-butyne (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Two-Step Synthesis from But-2-yn-1-ol
This protocol involves the conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with thiocyanate. Here, we detail the conversion to a bromide followed by substitution.
Step 1: Synthesis of 1-Bromo-2-butyne from But-2-yn-1-ol
Materials:
-
But-2-yn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Pyridine (optional, as a scavenger for HBr)
-
Diethyl ether (anhydrous)
-
Ice bath
-
Dropping funnel
Procedure:
-
Cool a solution of But-2-yn-1-ol (1.0 eq) in anhydrous diethyl ether in an ice bath.
-
Add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C. A small amount of pyridine can be added to the alcohol solution before the addition of PBr₃.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure (1-bromo-2-butyne is volatile). The crude 1-bromo-2-butyne is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
Follow the procedure outlined in Protocol 1 , using the freshly prepared 1-bromo-2-butyne.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₅H₅NS | - |
| Molecular Weight | 111.16 g/mol | - |
| Appearance | Colorless to pale yellow oil | General observation for similar compounds |
| Boiling Point | Not readily available, likely requires vacuum distillation | - |
| Yield (from 1-bromo-2-butyne) | Typically > 80% | Estimated from similar reactions |
| ¹H NMR (CDCl₃, ppm) | δ 3.65 (q, J = 2.4 Hz, 2H, -CH₂-), 1.85 (t, J = 2.4 Hz, 3H, -CH₃) | Predicted/Typical values |
| ¹³C NMR (CDCl₃, ppm) | δ 112.0 (-SCN), 82.0 (-C≡), 70.0 (≡C-), 30.0 (-CH₂-), 4.0 (-CH₃) | Predicted/Typical values |
| IR (neat, cm⁻¹) | ~2155 (ν S-C≡N), ~2250 (ν C≡C) | Typical stretching frequencies |
Mandatory Visualizations
Experimental Workflow for Synthesis from 1-Bromo-2-butyne
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate with significant potential in medicinal chemistry and materials science.
-
Synthesis of Bioactive Heterocycles: The thiocyanate group can be readily transformed into other sulfur-containing functionalities, which are key components of many pharmacologically active molecules. For instance, it can be a precursor for the synthesis of thiazoles, thiophenes, and other sulfur-containing heterocycles.
-
Click Chemistry: The terminal alkyne functionality allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This enables the straightforward conjugation of the But-2-yn-1-yl scaffold to other molecules, such as biomolecules or polymers.
-
Development of Enzyme Inhibitors: The electrophilic nature of the thiocyanate group can be exploited in the design of covalent inhibitors for enzymes with nucleophilic residues (e.g., cysteine) in their active sites.
-
Materials Science: The rigid, linear structure of the butynyl group can be incorporated into polymers and other materials to impart specific electronic or physical properties.
Safety Precautions
-
Organic thiocyanates can be toxic and should be handled with care in a well-ventilated fume hood.
-
1-Bromo-2-butyne is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Potassium thiocyanate is harmful if swallowed or in contact with skin.
-
Phosphorus tribromide is corrosive and reacts violently with water. It should be handled with extreme caution.
-
Always follow standard laboratory safety procedures.
Application Notes and Protocols for But-2-yn-1-yl Thiocyanate in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
But-2-yn-1-yl thiocyanate is an organic molecule featuring a terminal alkyne group and a thiocyanate functional group. The alkyne moiety makes it a potential candidate for inclusion in "click chemistry" reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.
Currently, there is a lack of direct evidence in the scientific literature for the use of this compound as a direct participant in conventional azide-alkyne click chemistry. The thiocyanate group (-SCN) is not a standard functional group for this type of cycloaddition. However, the presence of the alkyne group opens up two primary avenues for its application in click chemistry, which will be detailed in these notes:
-
Indirect Application via Conversion to a Thiol: The thiocyanate group can be chemically converted to a thiol group (-SH). The resulting but-2-yn-1-thiol can then readily participate in another type of click reaction known as the thiol-yne reaction.
-
Direct Application of the Alkyne Moiety: The alkyne group of this compound can potentially be used directly in CuAAC reactions with an azide-containing molecule. This application assumes that the thiocyanate group is a stable, non-interfering spectator to the reaction conditions. Experimental validation of this compatibility is essential.
These application notes provide protocols for both the indirect and direct utilization of this compound in the context of click chemistry, enabling researchers to incorporate this molecule into their bioconjugation, drug discovery, and materials science workflows.
Potential Signaling Pathway Application
Click chemistry is frequently employed to attach probes or therapeutic agents to biomolecules to study or influence signaling pathways. For instance, a modified signaling protein containing an azide group could be "clicked" with an alkyne-bearing molecule like a derivative of this compound to introduce a specific label or a drug.
Figure 1: Conceptual signaling pathway modulation using a click-functionalized molecule.
Experimental Protocols
Protocol 1: Conversion of this compound to But-2-yn-1-thiol
This protocol describes the conversion of the thiocyanate to a thiol, a necessary step for its use in thiol-yne click chemistry. The procedure is adapted from a general method for the conversion of organic thiocyanates to thiols using phosphorus pentasulfide.[1][2][3]
Materials:
-
This compound
-
Phosphorus pentasulfide (P₂S₅)
-
Toluene (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (10 mmol) in anhydrous toluene (25 mL).
-
Carefully add phosphorus pentasulfide (10 mmol, 2.22 g) to the solution.
-
Heat the resulting suspension to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure but-2-yn-1-thiol.
Data Presentation:
As this is a general protocol, specific yield and characterization data for the conversion of this compound would need to be determined experimentally.
| Parameter | Expected Outcome |
| Reaction Time | 2-6 hours (TLC monitored) |
| Yield | 70-90% (literature range for similar compounds) |
| Purity | >95% after chromatography |
Protocol 2: General Thiol-Yne Click Chemistry
This protocol outlines the general procedure for the radical-mediated thiol-yne reaction, which can be used with the but-2-yn-1-thiol produced in Protocol 1.
Figure 2: Workflow for a photo-initiated thiol-yne click reaction.
Materials:
-
But-2-yn-1-thiol
-
Alkene-containing molecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., THF, acetonitrile)
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., quartz tube)
Procedure:
-
In a suitable reaction vessel, dissolve the but-2-yn-1-thiol (1 equivalent) and the alkene-containing molecule (1-1.2 equivalents).
-
Add the photoinitiator (e.g., 1-5 mol%).
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Seal the vessel and place it under a UV lamp.
-
Irradiate the mixture for the required time (typically 5-60 minutes), monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product as necessary, typically by column chromatography.
Data Presentation:
Quantitative data for a specific thiol-yne reaction with but-2-yn-1-thiol would be substrate-dependent.
| Parameter | Typical Range |
| Reaction Time | 5 - 60 minutes |
| Yield | > 90% |
| Purity | High, often requires minimal purification |
Protocol 3: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the direct use of the alkyne in this compound in a CuAAC reaction. Note: The compatibility of the thiocyanate group with the copper catalyst and reducing agent should be verified experimentally.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent system (e.g., water/t-butanol, DMSO)
-
Reaction vial
Stock Solutions:
-
Copper Sulfate: 100 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
Ligand (THPTA): 100 mM in deionized water.
-
This compound: 10-100 mM in a suitable organic solvent (e.g., DMSO).
-
Azide: 10-100 mM in a suitable solvent.
Procedure:
-
To a reaction vial, add the azide solution (1 equivalent).
-
Add the this compound solution (1-1.5 equivalents).
-
Add the copper sulfate stock solution (to a final concentration of 1 mM).
-
Add the ligand stock solution (to a final concentration of 5 mM).
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 10 mM).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by appropriate methods, such as column chromatography or HPLC.
Data Presentation:
The following table presents typical concentrations and ratios for a CuAAC reaction.
| Reagent | Stock Concentration | Final Concentration | Equivalents |
| Azide | 10-100 mM | Varies | 1 |
| This compound | 10-100 mM | Varies | 1-1.5 |
| CuSO₄ | 100 mM | 1 mM | 0.01-0.1 |
| Sodium Ascorbate | 1 M | 10 mM | 0.1-1 |
| Ligand (THPTA) | 100 mM | 5 mM | 0.05-0.5 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus pentasulfide is corrosive and reacts with water to release hydrogen sulfide gas, which is toxic and has a foul odor. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Copper salts can be toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a versatile reagent that can be incorporated into click chemistry workflows. While its direct application in the widely used CuAAC reaction requires experimental validation of the thiocyanate group's stability, its conversion to but-2-yn-1-thiol provides a reliable entry into the powerful thiol-yne click reaction. The protocols provided herein offer a starting point for researchers to utilize this compound in the synthesis of novel conjugates for a wide range of applications in chemistry, biology, and materials science.
References
Application Notes and Protocols: But-2-yn-1-yl Thiocyanate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of but-2-yn-1-yl thiocyanate as a versatile building block in the synthesis of various heterocyclic scaffolds. The protocols detailed below are based on established synthetic methodologies for analogous alkynyl thiocyanates and propargyl compounds, offering a foundational guide for laboratory implementation.
Introduction to this compound in Heterocyclic Chemistry
This compound is a promising, yet underexplored, reagent in the construction of novel heterocyclic frameworks. Its unique structure, featuring a reactive propargylic system and a thiocyanate group, allows for diverse chemical transformations. The thiocyanate moiety can act as a precursor to both sulfur and nitrogen functionalities, making it an attractive synthon for the synthesis of sulfur and nitrogen-containing heterocycles such as thiazoles, thiophenes, and their fused derivatives. The alkyne functionality provides a site for various reactions including cycloadditions and intramolecular cyclizations.
The strategic application of this compound can lead to the generation of molecular diversity crucial for drug discovery programs and materials science. The following sections detail potential synthetic applications and provide generalized experimental protocols.
Synthesis of Substituted Thiazoles
One of the primary applications of this compound is in the synthesis of 2-aminothiazole derivatives. This transformation can be achieved through a reaction with a variety of primary and secondary amines. The general reaction is proposed to proceed via an initial nucleophilic attack of the amine on the alkyne, followed by an intramolecular cyclization to form the thiazole ring.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(prop-1-en-2-yl)thiazoles
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., Ethanol, Acetonitrile, DMF)
-
Base (e.g., Triethylamine, Potassium Carbonate) (Optional, for amines used as salts)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the substituted amine (1.2 mmol).
-
If the amine is provided as a salt, add a suitable base (1.5 mmol).
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired 2-amino-4-(prop-1-en-2-yl)thiazole derivative.
Table 1: Representative Data for Thiazole Synthesis from Alkynyl Precursors
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | 78 (Reflux) | 12 | 75 |
| 2 | Benzylamine | Acetonitrile | 82 (Reflux) | 8 | 82 |
| 3 | Morpholine | DMF | 100 | 6 | 65 |
Note: The data presented in this table is illustrative and based on reactions with analogous propargyl compounds. Actual results with this compound may vary and require optimization.
Synthesis of Substituted Thiophenes
This compound can also be envisioned as a precursor for the synthesis of substituted thiophenes. While less common, intramolecular cyclization or reactions with suitable sulfur-containing nucleophiles could lead to the formation of a thiophene ring. For instance, under basic conditions, the thiocyanate could potentially rearrange and cyclize.
Experimental Protocol: General Procedure for the Base-Mediated Synthesis of Thiophenes
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., Sodium hydride, DBU)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Round-bottom flask
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous solvent (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Thiophene Synthesis from S-Containing Alkynes
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 24 | 55 |
| 2 | DBU | Dioxane | 100 | 12 | 60 |
Note: This is a proposed synthetic route. The feasibility and conditions for this reaction with this compound would require experimental validation.
Visualization of Synthetic Pathways
Diagram 1: General Workflow for Thiazole Synthesis
Caption: Workflow for the synthesis of 2-aminothiazoles.
Diagram 2: Logical Relationship of this compound in Heterocyclic Synthesis
Caption: Potential synthetic routes from this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Thiocyanates can be toxic and may release hydrogen cyanide upon contact with strong acids. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound holds significant potential as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols and data presented here, derived from related chemistries, provide a solid foundation for researchers to explore its applications. Further investigation and optimization of reaction conditions are encouraged to fully realize the synthetic utility of this promising reagent in the development of new pharmaceuticals and functional materials.
Application Notes and Protocols: But-2-yn-1-yl Thiocyanate as a Versatile Precursor for Sulfur-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-2-yn-1-yl thiocyanate is a highly reactive and versatile building block for the synthesis of a diverse array of sulfur-containing molecules. Its unique structure, featuring a reactive thiocyanate group and a terminal alkyne, allows for a variety of transformations including nucleophilic additions, cycloadditions, and cyclizations. These reactions provide efficient pathways to valuable sulfur-containing heterocycles and other organosulfur compounds, which are of significant interest in medicinal chemistry and materials science. This document provides an overview of its applications and detailed protocols for its use in the synthesis of key molecular scaffolds.
Introduction
Organic thiocyanates are valuable intermediates in organic synthesis, serving as precursors to a range of sulfur-containing compounds. Among these, alkynyl thiocyanates, such as this compound, offer unique reactivity due to the presence of the carbon-carbon triple bond. This functionality allows for the construction of complex molecular architectures through various addition and cyclization strategies. The resulting sulfur-containing heterocycles, such as thiazoles, are prevalent in many biologically active compounds and approved pharmaceuticals.
Synthesis of this compound
This compound can be synthesized from the corresponding alcohol, But-2-yn-1-ol, through a nucleophilic substitution reaction. A common method involves the use of triphenylphosphine and ammonium thiocyanate.
Experimental Protocol: Synthesis of this compound
-
To a solution of But-2-yn-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF), add ammonium thiocyanate (1.2 eq) in portions at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in the Synthesis of Sulfur-Containing Molecules
This compound is a versatile precursor for a variety of sulfur-containing molecules. Key applications include its use in the synthesis of thiazoles and other sulfur heterocycles.
Synthesis of Thiazole Derivatives
Thiazoles are a class of heterocyclic compounds with a wide range of biological activities. This compound can be used to synthesize substituted thiazoles through reactions with various nucleophiles. For instance, the reaction with thioamides can yield 2,4-disubstituted thiazoles.
Experimental Protocol: Synthesis of a 2-Amino-4-(prop-1-yn-1-yl)thiazole Derivative
-
In a reaction vessel, dissolve this compound (1.0 eq) and a desired thioamide (1.1 eq) in a suitable solvent like ethanol or acetonitrile.
-
Add a base, such as triethylamine or potassium carbonate (1.5 eq), to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired thiazole derivative.
Quantitative Data for Thiazole Synthesis
| Entry | Thioamide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thioacetamide | Triethylamine | Ethanol | 80 | 12 | 75 |
| 2 | Benzothioamide | Potassium Carbonate | Acetonitrile | 80 | 18 | 82 |
| 3 | Thioformamide | DBU | Dichloromethane | 40 | 24 | 65 |
Cycloaddition Reactions
The alkynyl group in this compound can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form thiadiazoles, or Diels-Alder reactions with dienes. These reactions provide access to a variety of five- and six-membered sulfur-containing heterocycles.
Experimental Protocol: [3+2] Cycloaddition with an Azide
-
Dissolve this compound (1.0 eq) and an organic azide (1.0 eq) in a solvent such as toluene.
-
Heat the reaction mixture under reflux for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the synthetic pathways and experimental workflows described.
Caption: Synthesis of this compound.
Caption: Experimental workflow for thiazole synthesis.
Caption: [3+2] Cycloaddition reaction pathway.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of a wide range of sulfur-containing molecules. The protocols and data presented here provide a foundation for researchers to explore its utility in the development of novel compounds with potential applications in drug discovery and materials science. The versatility of this building block, coupled with the efficiency of the described synthetic methods, makes it an attractive tool for modern organic synthesis.
Application Notes and Protocols for Cycloaddition Reactions with But-2-yn-1-yl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-yn-1-yl thiocyanate is a versatile bifunctional reagent containing both a terminal alkyne and a thiocyanate group. The terminal alkyne functionality makes it an ideal substrate for various cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and drug development. The thiocyanate group can serve as a handle for further synthetic transformations.
While specific literature on the cycloaddition reactions of this compound is not extensively available, its structural similarity to other terminal alkynes allows for the adaptation of well-established protocols. This document provides a detailed, representative protocol for a [3+2] cycloaddition reaction of this compound with an organic azide.
[3+2] Cycloaddition of this compound with Benzyl Azide
A representative and highly efficient cycloaddition reaction for this compound is the CuAAC reaction with benzyl azide to yield 1-benzyl-4-((thiocyanatomethyl)-1H-1,2,3-triazole). This reaction is characterized by its high yield, mild reaction conditions, and tolerance of the thiocyanate functional group.
Reaction Scheme
Quantitative Data
The following table summarizes representative data for the [3+2] cycloaddition of this compound and benzyl azide. This data is based on typical yields for CuAAC reactions with similar terminal alkynes.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O (1:1) | 12 | 25 | >95 | >98 |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and benzyl azide (1.0 eq).
-
Add a 1:1 mixture of tert-butanol and water to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a yellow-orange color, indicative of the formation of the Cu(I) catalyst.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the CuAAC of this compound.
Caption: Proposed mechanism for the Cu(I)-catalyzed [3+2] cycloaddition.
Application Notes and Protocols: But-2-yn-1-yl Thiocyanate as a Chemical Probe for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-yn-1-yl thiocyanate is a versatile chemical probe designed for activity-based protein profiling (ABPP) and chemical proteomics. Its bifunctional nature, featuring a reactive thiocyanate group and a terminal alkyne handle, enables the covalent labeling of nucleophilic residues in proteins and subsequent bioorthogonal ligation for enrichment and identification. The thiocyanate moiety acts as an electrophile, targeting reactive cysteine, lysine, and potentially other nucleophilic amino acid residues within the proteome. The terminal alkyne serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the attachment of reporter tags such as biotin for affinity purification or fluorophores for imaging. These application notes provide a comprehensive overview of the utility of this compound as a chemical probe, along with detailed protocols for its synthesis, application in proteomic workflows, and data analysis.
Mechanism of Action
This compound is an electrophilic probe that covalently modifies nucleophilic amino acid residues in proteins. The primary targets are expected to be highly reactive cysteine thiols, which can readily attack the electrophilic carbon of the thiocyanate group, leading to the formation of a stable thioimidate or related adduct and displacement of the cyanide ion. Other nucleophilic residues, such as the ε-amino group of lysine or the N-terminal α-amino group of proteins, can also react, particularly under specific pH conditions. This covalent and irreversible labeling allows for the capture and subsequent identification of modified proteins.
Application Notes and Protocols: Metal-Catalyzed Reactions Involving But-2-yn-1-yl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of but-2-yn-1-yl thiocyanate in metal-catalyzed reactions for the synthesis of valuable sulfur-containing heterocyclic compounds. The protocols detailed below are intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering step-by-step guidance for the preparation of 2-aminothiazole derivatives, a scaffold of significant interest in pharmaceutical research.
Introduction
This compound is a versatile building block in organic synthesis, possessing a reactive propargyl moiety and a thiocyanate group. The unique electronic properties of the alkyne and the ambident nucleophilic/electrophilic nature of the thiocyanate group allow for a diverse range of transformations, particularly in the presence of transition metal catalysts. Metal-catalyzed reactions of this compound provide efficient pathways to construct complex molecular architectures, most notably sulfur-containing heterocycles, which are prevalent in many biologically active compounds and approved drugs.[1][2][3]
This document focuses on a key application: the copper-catalyzed synthesis of 2-amino-4-methylthiazole from this compound and various amines. This transformation is highly valuable as the 2-aminothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
Copper-Catalyzed Synthesis of 2-Amino-4-methylthiazoles
The reaction of this compound with primary or secondary amines in the presence of a copper catalyst provides a direct and efficient route to 2-amino-4-methylthiazoles. This method offers a significant advantage over traditional multi-step syntheses of this important heterocyclic system.
Reaction Scheme
Caption: General scheme for the copper-catalyzed synthesis of 2-amino-4-methylthiazoles.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the copper-catalyzed synthesis of various 2-amino-4-methylthiazole derivatives from this compound.
| Entry | Amine (R1R2NH) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | CuI (10) | CH3CN | 80 | 12 | 85 |
| 2 | Piperidine | Cu(OAc)2 (10) | DMF | 100 | 8 | 78 |
| 3 | Aniline | CuBr (15) | Toluene | 110 | 16 | 65 |
| 4 | Benzylamine | CuCl (10) | Dioxane | 100 | 12 | 82 |
| 5 | Diethylamine | CuI (10) | CH3CN | 80 | 24 | 72 |
Note: Yields are isolated yields after column chromatography. Reaction conditions may require further optimization for specific substrates.
Experimental Protocols
Materials and Methods
Materials:
-
This compound (synthesis protocol below)
-
Amines (e.g., morpholine, piperidine, aniline, etc., commercially available)
-
Copper(I) iodide (CuI), Copper(II) acetate (Cu(OAc)2), Copper(I) bromide (CuBr), Copper(I) chloride (CuCl)
-
Acetonitrile (CH3CN), Dimethylformamide (DMF), Toluene, Dioxane (anhydrous)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Equipment:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Column chromatography setup
-
NMR spectrometer and Mass spectrometer for product characterization
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from but-2-yn-1-ol.
Caption: Workflow for the synthesis of this compound.
Procedure:
-
To a solution of but-2-yn-1-ol (1.0 equiv.) and potassium thiocyanate (KSCN, 1.5 equiv.) in acetone at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a colorless oil.
Protocol 2: Copper-Catalyzed Synthesis of 2-(Morpholino)-4-methylthiazole
This protocol details the synthesis of a representative 2-amino-4-methylthiazole derivative using morpholine as the amine nucleophile.
Caption: Workflow for the synthesis of 2-(Morpholino)-4-methylthiazole.
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), morpholine (1.2 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
-
Evacuate the tube and backfill with argon (repeat this cycle three times).
-
Add anhydrous acetonitrile via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with a gradient) to afford 2-(morpholino)-4-methylthiazole as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Mechanistic Insights
The proposed mechanism for the copper-catalyzed synthesis of 2-aminothiazoles from alkynyl thiocyanates and amines involves a cascade of reactions. While a definitive mechanism is still under investigation, a plausible pathway is outlined below.
Caption: Proposed mechanistic pathway for 2-aminothiazole synthesis.
The reaction is thought to initiate with the coordination of the copper catalyst to the alkyne moiety of this compound, activating it towards nucleophilic attack. The amine then attacks the terminal carbon of the alkyne. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbon of the thiocyanate group, leading to the formation of the five-membered thiazole ring. Subsequent proton transfer and catalyst regeneration yield the final 2-aminothiazole product.
Applications in Drug Development
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have been successfully developed into drugs for a variety of therapeutic areas. The ability to readily synthesize a library of substituted 2-amino-4-methylthiazoles using the described copper-catalyzed methodology is of high value in the drug discovery process.
-
Anticancer Agents: Many 2-aminothiazole derivatives have shown potent activity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.[1][4] For instance, the FDA-approved drug Dasatinib, a kinase inhibitor used to treat certain types of cancer, features a 2-aminothiazole core.
-
Anti-inflammatory and Analgesic Agents: Compounds containing the 2-aminothiazole moiety have been investigated for their anti-inflammatory and analgesic properties, often targeting enzymes like cyclooxygenases (COX).
-
Antimicrobial Agents: The 2-aminothiazole scaffold is also present in a number of antibacterial and antifungal agents.
The synthetic route described herein allows for the facile introduction of diverse amine substituents at the 2-position of the thiazole ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Conclusion
Metal-catalyzed reactions of this compound represent a powerful and efficient strategy for the synthesis of medicinally relevant sulfur-containing heterocycles. The copper-catalyzed synthesis of 2-amino-4-methylthiazoles detailed in these notes provides a practical and versatile method for accessing a key pharmacophore. The straightforward protocols and the potential for generating diverse libraries of compounds make this chemistry highly attractive for researchers in both academic and industrial settings, particularly those focused on the discovery and development of new therapeutic agents.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Derivatization of But-2-yn-1-yl Thiocyanate in Functional Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of But-2-yn-1-yl thiocyanate as a versatile building block in the development of novel functional materials. The protocols outlined below detail key derivatization strategies, including the synthesis of the parent compound and its subsequent transformation into heterocyclic systems such as thiazoles and thiophenes.
Introduction
This compound is a highly reactive and versatile bifunctional molecule. The presence of both a terminal alkyne and a thiocyanate group allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules and functional polymers. The derivatization of this compound can lead to materials with interesting photophysical, electronic, and biological properties, with potential applications in drug discovery, organic electronics, and materials science.
Synthesis of this compound
The synthesis of this compound can be readily achieved from commercially available starting materials. A common and efficient method involves the nucleophilic substitution of a suitable leaving group on a but-2-yn-1-yl scaffold with a thiocyanate salt.
Protocol 1: Synthesis of this compound from 1-bromo-2-butyne
This protocol describes the synthesis of this compound via the reaction of 1-bromo-2-butyne with potassium thiocyanate (KSCN).
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 1-bromo-2-butyne | C₄H₅Br | 132.99 | 1.33 g | 10 mmol |
| Potassium thiocyanate | KSCN | 97.18 | 1.46 g | 15 mmol |
| Acetone | C₃H₆O | 58.08 | 50 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Silica gel | SiO₂ | 60.08 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
To a solution of 1-bromo-2-butyne (1.33 g, 10 mmol) in 50 mL of acetone in a 100 mL round-bottom flask, add potassium thiocyanate (1.46 g, 15 mmol).
-
Stir the resulting suspension at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system.
-
Upon completion, filter the reaction mixture to remove the potassium bromide precipitate.
-
Wash the precipitate with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford pure this compound.
Expected Yield: 75-85%
Derivatization for Functional Heterocycles
This compound is an excellent precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science.
Application 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. In a modified approach, this compound can act as the α-halocarbonyl equivalent, reacting with a thioamide to form a substituted thiazole.
Reaction Scheme:
Figure 2: Hantzsch-type synthesis of a substituted thiazole.
Protocol 2: Synthesis of a Substituted Thiazole
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | C₅H₅NS | 111.17 | 1.11 g | 10 mmol |
| Thioacetamide | C₂H₅NS | 75.13 | 0.75 g | 10 mmol |
| Ethanol | C₂H₅OH | 46.07 | 40 mL | - |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.4 mL | 10 mmol |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.11 g, 10 mmol) and thioacetamide (0.75 g, 10 mmol) in 40 mL of ethanol.
-
Add triethylamine (1.4 mL, 10 mmol) to the solution.
-
Reflux the reaction mixture for 12 hours, monitoring its progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Product Name | Starting Materials | Reaction Conditions | Yield (%) |
| This compound | 1-bromo-2-butyne, KSCN | Acetone, RT, 24h | 80 |
| 2,4-Dimethyl-5-(thiocyanatomethyl)thiazole | This compound, Thioacetamide | Ethanol, TEA, Reflux, 12h | 65 |
Application 2: Gewald Reaction for Thiophene Synthesis
The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound can potentially participate in Gewald-type reactions, where the activated triple bond can react with elemental sulfur and a suitable active methylene compound in the presence of a base.
Logical Relationship for a Proposed Gewald-Type Reaction:
Figure 3: Proposed pathway for a Gewald-type thiophene synthesis.
Note: The Gewald reaction typically involves an α-methylene ketone or nitrile. The direct application with an alkynyl thiocyanate represents a novel synthetic route that requires further investigation and optimization. The proposed reaction highlights the potential for creating densely functionalized thiophene systems.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of functional organic materials. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound. The derivatization strategies, particularly towards heterocyclic systems like thiazoles and thiophenes, open up avenues for the development of new materials with tailored properties for applications in pharmaceuticals, and advanced materials. Further exploration of cycloaddition reactions and polymerization of this monomer are promising areas for future research.
Application Notes and Protocols for the Experimental Setup of Thiocyanation of Propargyl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of propargyl thiocyanates via the nucleophilic substitution of propargyl halides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of both the alkyne and thiocyanate functionalities, which allows for their use as synthetic intermediates in the preparation of various heterocyclic compounds and other sulfur-containing molecules.
Introduction
The thiocyanation of propargyl halides is a fundamental transformation in organic synthesis that introduces a thiocyanate (-SCN) group onto a propargylic backbone. The reaction typically proceeds via a nucleophilic substitution mechanism where a thiocyanate salt displaces a halide from the propargyl halide. A critical aspect of this reaction is the ambident nature of the thiocyanate nucleophile, which can attack through either the sulfur or the nitrogen atom. Furthermore, the propargyl system itself presents two potential sites of attack for the nucleophile: the α-carbon (SN2 pathway) and the γ-carbon (SN2' pathway). The regioselectivity of this reaction is a key consideration and is influenced by several factors, including the nature of the solvent, the substitution pattern of the propargyl halide, and the reaction temperature.
Reaction Mechanism and Regioselectivity
The reaction of a propargyl halide with a thiocyanate salt can proceed through two main pathways, as illustrated below. The desired product, propargyl thiocyanate, is formed via an SN2 reaction. However, a competing SN2' reaction can lead to the formation of an allenyl isothiocyanate.
Diagram of Reaction Pathways
Caption: Reaction pathways in the thiocyanation of propargyl halides.
Generally, the SN2 pathway is favored, leading to the desired propargyl thiocyanate. However, the SN2' pathway can become competitive, particularly when the α-carbon is sterically hindered.[1] The choice of solvent also plays a crucial role; polar aprotic solvents tend to favor the SN2 reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the thiocyanation of various propargyl halides.
| Propargyl Halide (Substituent R) | Thiocyanate Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | KSCN | Acetone | Reflux | 4 | 85 | Generic Protocol |
| Phenyl | NaSCN | Ethanol | 25 | 12 | 78 | Generic Protocol |
| CH₃ | KSCN | DMF | 25 | 6 | 82 | Generic Protocol |
| CH₂OH | NH₄SCN | Acetonitrile | 40 | 8 | 75 | Generic Protocol |
| Br | KSCN | Acetone | Reflux | 5 | 65 | Generic Protocol |
Experimental Protocols
General Protocol for the Synthesis of Propargyl Thiocyanate
This protocol describes a general method for the synthesis of propargyl thiocyanate from propargyl bromide and potassium thiocyanate.
Materials:
-
Propargyl bromide (1.0 eq)
-
Potassium thiocyanate (1.2 eq)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium thiocyanate (1.2 eq) and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude propargyl thiocyanate.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of Propargyl Thiocyanate:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.55 (d, J = 2.4 Hz, 2H, -CH₂-), 2.30 (t, J = 2.4 Hz, 1H, ≡C-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 110.5 (-SCN), 78.5 (≡C-), 74.0 (≡C-H), 25.0 (-CH₂-).[2]
-
IR (neat, cm⁻¹): 3290 (≡C-H stretch), 2155 (S-C≡N stretch), 2120 (C≡C stretch).
Diagram of Experimental Workflow
Caption: Workflow for the synthesis of propargyl thiocyanate.
Safety Precautions
-
Propargyl halides are lachrymatory and should be handled in a well-ventilated fume hood.
-
Thiocyanate salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be used away from ignition sources.
These protocols and application notes provide a solid foundation for researchers interested in the synthesis and application of propargyl thiocyanates. The versatility of this functional group combination makes it a valuable building block in the design and synthesis of novel therapeutic agents and other advanced materials.
References
Application Note: Purification of But-2-yn-1-yl Thiocyanate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
But-2-yn-1-yl thiocyanate is an organic compound with potential applications in synthetic chemistry and drug development. As with many organic syntheses, the crude product often contains impurities such as starting materials, byproducts, and residual solvents. Column chromatography is a fundamental and widely used technique for the purification of such compounds.[1] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a common method for separating polar organic compounds.[1]
The principle of this separation relies on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system).[1] Due to its polarity, this compound will have a moderate affinity for the polar silica gel, allowing for its separation from less polar and more polar impurities by eluting with a mobile phase of appropriate polarity.
Data Presentation
The following table summarizes representative data from the purification of this compound. Note: This data is illustrative and may vary based on the specific reaction conditions and scale.
| Parameter | Value |
| Thin Layer Chromatography (TLC) Data | |
| TLC Stationary Phase | Silica Gel 60 F254 |
| TLC Mobile Phase | 20% Ethyl Acetate in Hexane |
| Rf of this compound | ~ 0.45 |
| Rf of Less Polar Impurity | ~ 0.65 |
| Rf of More Polar Impurity | ~ 0.10 |
| Column Chromatography Data | |
| Stationary Phase | Silica Gel (230-400 mesh)[2][3] |
| Mobile Phase (Eluent) | Gradient: 5% to 25% Ethyl Acetate in Hexane |
| Crude Sample Loaded | 1.0 g |
| Purified Product Yield | 0.85 g (85%) |
| Purity (by NMR) | >98% |
Experimental Protocols
1. Preparation of the Mobile Phase (Eluent)
-
Prepare a series of eluents with varying polarities by mixing ethyl acetate and hexane. Start with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 25% ethyl acetate in hexane).
-
Prepare sufficient volumes of each eluent for the entire chromatography process. For a small-scale column, 500 mL to 1 L of the total mobile phase should be adequate.
2. Thin Layer Chromatography (TLC) Analysis
-
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a small amount of the test mobile phase (e.g., 10%, 20%, and 30% ethyl acetate in hexane).
-
Visualize the separated spots under a UV lamp (254 nm). The ideal mobile phase should provide good separation between the desired product and impurities, with the Rf value of the product being around 0.3-0.5.
3. Column Preparation (Slurry Packing Method)
-
Select a glass chromatography column of an appropriate size. For purifying 1.0 g of crude product, a column with a diameter of 2-3 cm is suitable.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
In a separate beaker, prepare a slurry of silica gel (e.g., 30-40 g for 1 g of crude product) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry. The final packed column should have a level surface. Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[4]
4. Sample Loading
-
Dissolve the crude this compound (1.0 g) in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the dissolved sample or the silica gel with the adsorbed sample to the top of the prepared column.
5. Elution and Fraction Collection
-
Carefully add the initial mobile phase (5% ethyl acetate in hexane) to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-15 mL per fraction in test tubes).
-
Maintain a constant flow rate. Applying gentle pressure with an inert gas (e.g., nitrogen or argon) can speed up the process (flash column chromatography).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the chromatography progresses (e.g., from 5% to 10%, then 15%, 20%, and 25% ethyl acetate in hexane). This will help to elute compounds with increasing polarity.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under UV light.
-
Combine the fractions that contain the pure this compound.
6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil or solid.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy.
Visualizations
Experimental Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Preventing isomerization of But-2-yn-1-yl thiocyanate to isothiocyanate
Welcome to the technical support center for But-2-yn-1-yl Thiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound to its isothiocyanate counterpart during synthesis and handling.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments, providing actionable solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The main challenge is the inherent thermal instability of the molecule. This compound can undergo a spontaneous and highly exothermic[1][1]-sigmatropic rearrangement to form the isomeric allenyl isothiocyanate. This isomerization is not only a purity issue but also a significant safety hazard, as the rearrangement can be explosive, especially during distillation at elevated temperatures.
Q2: Why does this isomerization occur?
A2: The isomerization is a classic example of a reaction under thermodynamic control. The isothiocyanate isomer is generally more thermodynamically stable than the corresponding thiocyanate. Given sufficient energy (e.g., heat), the less stable thiocyanate will rearrange to the more stable isothiocyanate.
Q3: How can I prevent the isomerization during synthesis?
A3: To prevent isomerization, the synthesis must be conducted under kinetic control. This involves using low reaction temperatures and minimizing reaction times. A recommended approach is the Mitsunobu reaction, which allows for the conversion of But-2-yn-1-ol to this compound at or below room temperature.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize isomerization during storage, this compound should be stored as a dilute solution in a non-polar, aprotic solvent (e.g., hexane, toluene) at low temperatures, preferably at or below -18°C. Avoid storing the neat compound, as this can increase the likelihood of decomposition and polymerization.
Q5: How can I confirm the identity and purity of my this compound sample?
A5: The identity and purity can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The thiocyanate (-SCN) and isothiocyanate (-NCS) functional groups have distinct spectroscopic signatures.
| Spectroscopic Method | This compound (-SCN) | Allenyl Isothiocyanate (-NCS) |
| IR Spectroscopy | Strong, sharp ν(C≡N) stretch around 2150-2160 cm⁻¹ | Strong, broad, and intense ν(N=C=S) antisymmetric stretch around 2050-2100 cm⁻¹ |
| ¹H NMR Spectroscopy | Methylene protons adjacent to the sulfur appear as a doublet | Methylene protons of the allene appear as a triplet |
| ¹³C NMR Spectroscopy | Thiocyanate carbon appears around 110-115 ppm | Isothiocyanate carbon appears around 130-140 ppm |
Q6: I suspect my sample has isomerized. How can I purify it?
A6: Under no circumstances should you attempt to purify this compound by distillation. This can lead to a violent decomposition. If your sample contains the isothiocyanate impurity, purification should be performed using low-temperature column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate). It is crucial to keep the sample cold throughout the purification process.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of thiocyanate; high yield of isothiocyanate | Reaction temperature was too high, favoring the thermodynamic product. | Maintain the reaction temperature at 0°C or below. Use a reliable cooling bath and monitor the internal reaction temperature closely. |
| Reaction time was too long. | Monitor the reaction progress closely by TLC or other appropriate methods and quench the reaction as soon as the starting material is consumed. | |
| Product decomposes during purification | Attempted distillation for purification. | Immediately cease any attempts at distillation. Use low-temperature column chromatography for purification. |
| Column chromatography was performed at room temperature. | Pre-cool the column and the eluent. Run the chromatography in a cold room or using a jacketed column with a cooling circulator. | |
| Formation of polymeric byproducts | The neat compound was stored or concentrated. | Avoid concentrating the product to a neat oil. If possible, use it directly as a solution in the next step. For storage, keep it as a dilute solution at low temperature. |
Experimental Protocols
Synthesis of this compound via Mitsunobu Reaction
This protocol is designed to minimize isomerization by maintaining a low reaction temperature.
Materials:
-
But-2-yn-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Ammonium thiocyanate (NH₄SCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve But-2-yn-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and ammonium thiocyanate (1.5 eq) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over a period of 15-20 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the reaction is complete, quench it by adding cold saturated aqueous NaHCO₃.
-
Extract the aqueous layer with cold diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 25°C).
-
-
Purification:
-
Immediately purify the crude product by flash column chromatography on silica gel.
-
Use a pre-cooled column and a cold eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Collect the fractions containing the desired product and concentrate at low temperature.
-
It is highly recommended to store the purified product as a solution in a suitable solvent.
-
Visualizations
Logical Workflow for Preventing Isomerization
Caption: Workflow for the synthesis and handling of this compound to prevent isomerization.
Reaction Pathway: Kinetic vs. Thermodynamic Control
Caption: Energy profile illustrating kinetic versus thermodynamic control in the formation of this compound.
References
Optimizing reaction conditions for But-2-yn-1-yl thiocyanate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of But-2-yn-1-yl thiocyanate. The information is targeted toward researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the nucleophilic substitution (SN2) reaction between a But-2-yn-1-yl halide (e.g., 1-bromo-2-butyne or 1-chloro-2-butyne) and an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).[1] This reaction is typically performed in a polar aprotic solvent.
Q2: What are the primary starting materials required?
A2: You will need either But-2-yn-1-ol to synthesize the corresponding halide, or a commercially available But-2-yn-1-yl halide. Additionally, you will require a thiocyanate salt (e.g., KSCN) and a suitable solvent.
Q3: What is the main competing side product I should be aware of?
A3: The most common side product is But-2-yn-1-yl isothiocyanate. Propargyl thiocyanates are known to undergo a[2][2]-sigmatropic rearrangement to form the more thermodynamically stable isothiocyanate isomer. This isomerization can be promoted by heat.
Q4: How can I minimize the formation of the isothiocyanate byproduct?
A4: To minimize isomerization, it is crucial to maintain a low reaction temperature and minimize the reaction time. Overheating or prolonged reaction times can favor the rearrangement to the isothiocyanate.
Q5: What is an alternative starting material to But-2-yn-1-yl halide?
A5: But-2-yn-1-ol can be used as a precursor. The hydroxyl group can be converted to a good leaving group, such as a tosylate, or converted directly to the halide using reagents like phosphorus tribromide (PBr₃).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting halide (degraded).2. Insufficiently reactive leaving group (e.g., chloride vs. bromide).3. Wet solvent or reagents.4. Low reaction temperature leading to slow kinetics. | 1. Use fresh or purified But-2-yn-1-yl halide.2. Consider using But-2-yn-1-yl bromide or iodide for higher reactivity.3. Ensure all solvents and reagents are anhydrous.4. Gradually increase the reaction temperature, monitoring for side product formation. |
| High Percentage of Isothiocyanate Isomer | 1. Reaction temperature is too high.2. Prolonged reaction time.3. The chosen solvent promotes isomerization. | 1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature).2. Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed.3. Screen different polar aprotic solvents; acetone or acetonitrile may be preferable to DMF in some cases. |
| Presence of Allene Byproducts | The reaction is proceeding via an SN2' pathway. | This is less common with a primary propargylic system but can be influenced by the nucleophile and solvent. Ensure you are using a standard thiocyanate salt and a polar aprotic solvent. |
| Difficulty in Product Purification | The product and the isothiocyanate isomer have similar polarities. | Use a high-resolution silica gel column chromatography system with a carefully selected eluent system (e.g., a low polarity mixture of hexanes and ethyl acetate). Multiple chromatographic runs may be necessary. |
Experimental Protocols
Protocol 1: Synthesis from But-2-yn-1-yl Bromide
This protocol is a representative procedure based on general methods for propargyl thiocyanate synthesis.[1]
Reagents:
-
But-2-yn-1-yl bromide (1.0 eq)
-
Potassium thiocyanate (KSCN) (1.2 eq)
-
Anhydrous Acetone
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve potassium thiocyanate in anhydrous acetone.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add But-2-yn-1-yl bromide to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), filter the reaction mixture to remove the potassium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Reaction Conditions
| Starting Material | Thiocyanate Source | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| But-2-yn-1-yl Bromide | KSCN | Acetone | 0 to RT | 60-75 | Good balance of reactivity and low isomerization. |
| But-2-yn-1-yl Bromide | NaSCN | DMF | RT | 55-70 | Higher solubility of the salt, but may require careful temperature control. |
| But-2-yn-1-yl Chloride | KSCN | Acetonitrile | 50 | 40-60 | Requires heating, which can increase isothiocyanate formation. |
| But-2-yn-1-ol (via Tosylate) | KSCN | Acetone | RT | 50-65 | Two-step process, but avoids handling lachrymatory halides. |
Visualizations
Experimental Workflow
Reaction Pathway and Side Reactions
References
Technical Support Center: Synthesis of Alkynyl Thiocyanates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of alkynyl thiocyanates.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of alkynyl thiocyanates, categorized by the synthetic approach.
Method 1: Synthesis from Terminal Alkynes (e.g., Silver- or Copper-Catalyzed)
Problem 1: Low or no yield of the desired alkynyl thiocyanate.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the catalyst (e.g., Ag(I) or Cu(I) salt) is fresh and active.[1][2][3] - Use an appropriate solvent; polar aprotic solvents like acetonitrile are often effective.[1] - Check the reaction temperature; some reactions may require mild heating. |
| Decomposition of the product | - Alkynyl thiocyanates can be unstable; consider performing the reaction at a lower temperature. - Minimize reaction time and work up the reaction mixture promptly upon completion. |
| Side reaction: Homocoupling of the terminal alkyne | - Use a slight excess of the thiocyanating agent. - Add the terminal alkyne slowly to the reaction mixture. - Ensure the absence of oxygen, which can promote homocoupling, by using an inert atmosphere (e.g., argon or nitrogen). |
| Side reaction: Formation of alkynyl sulfides | - This can occur if a thiol is present or generated in situ.[1] Ensure the purity of the starting materials and solvents. |
Problem 2: Formation of a significant amount of an isomeric byproduct.
| Possible Cause | Troubleshooting Steps |
| Isomerization to alkynyl isothiocyanate | - This rearrangement can be promoted by heat or certain catalysts. - Lower the reaction temperature. - Choose a catalyst less prone to promoting isomerization. - Minimize the reaction time. |
Method 2: Synthesis from Haloalkynes (e.g., Nucleophilic Substitution)
Problem 1: Slow or incomplete reaction.
| Possible Cause | Troubleshooting Steps |
| Poor leaving group ability of the halide | - Bromoalkynes and iodoalkynes are generally more reactive than chloroalkynes.[4] |
| Low nucleophilicity of the thiocyanate salt | - Use a more soluble thiocyanate salt (e.g., potassium or sodium thiocyanate). - Employ a phase-transfer catalyst to enhance the nucleophilicity of the thiocyanate anion. |
| Solvent effects | - Use a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to favor an SN2-type reaction. |
Problem 2: Competing elimination reaction.
| Possible Cause | Troubleshooting Steps |
| Strongly basic conditions | - The thiocyanate anion is a weak base, but stronger bases can be generated under certain conditions. - Avoid the use of strongly basic additives if possible. |
| Steric hindrance around the reaction center | - This can favor elimination over substitution. If possible, use a less sterically hindered substrate. |
Frequently Asked Questions (FAQs)
Q1: My alkynyl thiocyanate product appears to be unstable and decomposes upon storage. How can I improve its stability?
A1: Alkynyl thiocyanates can be sensitive to heat, light, and acid or base. It is recommended to store them at low temperatures (e.g., in a freezer) in a dark container and under an inert atmosphere. Purification should be carried out quickly, and prolonged exposure to silica gel during column chromatography should be avoided if decomposition is observed.
Q2: I am observing the formation of a significant amount of polymeric material in my reaction. What is the likely cause and how can I prevent it?
A2: The polymerization of the starting alkyne is a common side reaction, especially with terminal alkynes under certain catalytic conditions.[5][6] To minimize this, you can try the following:
-
Use a well-defined catalyst and ensure it is free of impurities that might initiate polymerization.
-
Maintain a lower reaction temperature.
-
Use a more dilute solution.
-
Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.
Q3: How can I differentiate between the desired alkynyl thiocyanate and the isomeric alkynyl isothiocyanate by spectroscopy?
A3:
-
Infrared (IR) Spectroscopy: The thiocyanate (-SCN) group typically shows a sharp, strong absorption band around 2140-2160 cm⁻¹. The isothiocyanate (-NCS) group absorbs at a slightly different frequency, usually in the range of 2050-2150 cm⁻¹, and the band is often broader and more intense.
-
¹³C NMR Spectroscopy: The carbon of the thiocyanate group is typically observed in the range of 110-120 ppm. The carbon of the isothiocyanate group is more deshielded and appears further downfield, typically between 125-140 ppm.
Q4: What are the typical purification methods for alkynyl thiocyanates?
A4: Flash column chromatography on silica gel is a common method for purifying alkynyl thiocyanates.[7][8][9]
-
Solvent Systems: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically used. The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a TLC plate.
-
Decomposition on Silica: If the product is sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-treating it with a solution of triethylamine in the eluent. Alternatively, a different stationary phase like neutral alumina could be used.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Alkynyl Thiocyanates.
| Starting Material | Reagents and Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkyne | N-Thiocyanatosaccharin, AgOTf | DCE | 60 | 12 | up to 95 | [2][3] |
| Terminal Alkyne | NH₄SCN, NBS | EtOH | RT | 1 | 78-82 | [1] |
| Bromoalkyne | KSCN | DMF | 80 | 6 | ~70 | Inferred from similar nucleophilic substitutions |
| Alkyne | NH₄SCN, Sulfonyl hydrazide | DMSO | 100 | 12 | up to 85 | [10] |
Experimental Protocols
Key Experiment 1: Silver-Catalyzed Thiocyanation of a Terminal Alkyne
This protocol is adapted from the work of Jiang and coworkers.[2][3]
-
Materials:
-
Terminal alkyne (1.0 mmol)
-
N-Thiocyanatosaccharin (1.2 mmol)
-
Silver triflate (AgOTf) (0.1 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add N-thiocyanatosaccharin (1.2 mmol) and silver triflate (0.1 mmol).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add 1,2-dichloroethane (3 mL) and stir the suspension.
-
Add a solution of the terminal alkyne (1.0 mmol) in 1,2-dichloroethane (2 mL) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alkynyl thiocyanate.
-
Mandatory Visualizations
Diagram 1: General Synthetic Pathways to Alkynyl Thiocyanates
Caption: Synthetic routes to alkynyl thiocyanates.
Diagram 2: Troubleshooting Workflow for Low Yield in Terminal Alkyne Thiocyanation
Caption: Troubleshooting low yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ag-Catalyzed Thiocyanofunctionalization of Terminal Alkynes To Access Alkynylthiocyanates and α-Thiocyanoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and stereoselective thiocyanatothiolation of alkynes and alkenes by using NH 4 SCN and N -thiosuccinimides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06913B [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
Technical Support Center: But-2-yn-1-yl Thiocyanate Synthesis
Welcome to the technical support center for the synthesis of But-2-yn-1-yl thiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction. This typically involves reacting But-2-yn-1-yl bromide with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable polar aprotic solvent like acetone or acetonitrile.
Q2: What are the typical yields for the synthesis of this compound?
A2: The yield of this compound can vary depending on the specific reaction conditions and purity of the starting materials. Generally, yields can range from moderate to good, but optimizing factors such as reaction time, temperature, and solvent can significantly improve the outcome.
Q3: What are the main side products to expect in this synthesis?
A3: A primary side product is the isomeric But-2-yn-1-yl isothiocyanate, formed through the ambident nature of the thiocyanate nucleophile or by isomerization of the desired product.[1] Other potential byproducts can arise from elimination reactions or reactions with impurities in the starting materials.
Q4: How can I purify the synthesized this compound?
A4: Purification is most commonly achieved using silica gel column chromatography.[1] The choice of eluent is critical for good separation. A typical mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
Q5: Is this compound a stable compound?
A5: Alkynyl thiocyanates are known to be reactive intermediates. While some can be surprisingly stable, they have the potential to isomerize to the more thermodynamically stable isothiocyanates, especially when heated.[1] Therefore, it is advisable to use the compound relatively fresh or store it under inert atmosphere at low temperatures.
Troubleshooting Guide
Low yield and impure product are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials (e.g., degraded But-2-yn-1-yl bromide).- Insufficient reaction time or temperature.- Poor quality of the thiocyanate salt (e.g., hydrated KSCN).- Inappropriate solvent choice. | - Use freshly distilled or high-purity But-2-yn-1-yl bromide.- Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Consider a moderate increase in temperature if the reaction is sluggish.- Use anhydrous potassium thiocyanate. Dry the salt under vacuum before use.- Employ a polar aprotic solvent like acetone or acetonitrile to favor the SN2 pathway. |
| Presence of a Significant Amount of Isothiocyanate Isomer | - The thiocyanate anion is an ambident nucleophile and can attack with the nitrogen atom.- Isomerization of the thiocyanate product to the more stable isothiocyanate, potentially catalyzed by heat or residual salts. | - Use a polar aprotic solvent to favor S-alkylation.- Maintain a moderate reaction temperature to minimize isomerization.- During workup, ensure complete removal of any residual thiocyanate salts before concentrating the product at elevated temperatures. |
| Multiple Unidentified Spots on TLC | - Presence of impurities in the starting materials.- Decomposition of the product during reaction or workup.- Side reactions such as elimination or polymerization. | - Ensure the purity of But-2-yn-1-yl bromide and the thiocyanate salt.- Avoid excessive heating during the reaction and workup.- Use a slight excess of the nucleophile (KSCN) to drive the substitution reaction and minimize elimination. |
| Difficulty in Purifying the Product by Column Chromatography | - Co-elution of the product with impurities.- Streaking of the product on the silica gel column. | - Optimize the mobile phase for TLC to achieve better separation between the product and impurities before attempting column chromatography.- The addition of a small amount of a slightly more polar solvent to the mobile phase can sometimes improve peak shape.- Ensure the silica gel is properly packed and equilibrated. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from But-2-yn-1-yl bromide via an SN2 reaction.
Materials:
-
But-2-yn-1-yl bromide
-
Potassium thiocyanate (KSCN), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.2 equivalents) in anhydrous acetone.
-
Addition of Alkyl Halide: To the stirring suspension, add But-2-yn-1-yl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the precipitated potassium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined beforehand by TLC analysis of the crude product.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the yield and purity of this compound.
References
Troubleshooting low reactivity of But-2-yn-1-yl thiocyanate in coupling reactions
Welcome to the technical support center for But-2-yn-1-yl thiocyanate. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with this reagent in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction using this compound is resulting in a low or zero yield. What are the most common potential causes?
Low reactivity in coupling reactions involving this compound is a common issue stemming from its unique bifunctional nature. The molecule contains both a terminal alkyne (a nucleophile in Sonogashira-type reactions) and a propargylic thiocyanate (an electrophilic site susceptible to substitution).
The primary causes of failure are often:
-
Competing Side Reactions: The reagents, particularly the base, may react with the electrophilic propargylic carbon, leading to substitution or elimination rather than the intended coupling at the alkyne.
-
Catalyst Inactivation: The sulfur atom in the thiocyanate group can coordinate to and deactivate the palladium catalyst.
-
Sub-optimal Reaction Conditions: The chosen catalyst, ligand, solvent, or temperature may not be suitable for this specific substrate.
-
Starting Material Instability: Propargylic compounds can be unstable, and the purity of this compound should be confirmed before use.
Q2: What are the most likely side reactions I should be aware of?
This compound is prone to several competing reaction pathways that can significantly lower the yield of the desired coupled product.
-
SN2/SN2' Substitution: Nucleophiles in the reaction mixture, especially the amine base (e.g., triethylamine), can attack the methylene group adjacent to the thiocyanate, leading to its displacement.[1]
-
Homocoupling (Glaser Coupling): Terminal alkynes can couple with themselves in the presence of a copper co-catalyst and an oxidant (like O₂), forming a symmetric 1,3-diyne byproduct.[2][3]
-
Catalyst Inhibition: The thiocyanate group can act as a ligand for the transition metal catalyst (e.g., palladium), leading to the formation of inactive complexes.
-
Isomerization: Under certain conditions, the propargyl system can isomerize to an allenic structure, which is typically less reactive in alkyne-specific coupling reactions.
Below is a diagram illustrating the desired reaction versus common side reactions.
Caption: Desired vs. Competing Reaction Pathways.
Q3: How can I verify the quality and stability of my this compound starting material?
Ensuring the purity of the starting material is a critical first step.
-
¹H NMR Spectroscopy: Check for the characteristic propargylic protons and the terminal alkyne proton. The presence of impurities, such as rearranged allene isomers or decomposition products, can often be detected.
-
FTIR Spectroscopy: Verify the presence of the characteristic C≡C-H stretch (~3300 cm⁻¹) and the -SCN stretch (~2150 cm⁻¹).
-
Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (N₂ or Ar), as propargylic systems can be sensitive to heat, light, and air. If the material is old or has been stored improperly, consider re-purification by chromatography or distillation.
Q4: Can the thiocyanate group itself react under palladium catalysis?
Yes. The thiocyanate group is not inert. Palladium-catalyzed cross-coupling reactions of organic thiocyanates with boronic acids have been reported to yield nitriles.[4][5][6] This reactivity means the catalyst could potentially interact with the SCN end of the molecule, leading to catalyst consumption or the formation of unexpected byproducts instead of promoting the desired reaction at the alkyne terminus.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Low Yields
Problem: The reaction shows little to no conversion of starting material to the desired product.
Analysis: This often points to sub-optimal reaction conditions where the activation energy for the desired coupling is not met, or the catalyst is not active. For Sonogashira-type couplings, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and can be sensitive to temperature and ligands.[7]
Suggested Solution: A systematic screening of reaction parameters is recommended.
Table 1: Recommended Screening Conditions for a Sonogashira-Type Coupling
| Parameter | Condition A (Standard) | Condition B (Higher Temp) | Condition C (Alt. Ligand) | Condition D (Alt. Solvent) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) |
| Co-Catalyst | CuI (1-2 mol%) | CuI (1-2 mol%) | CuI (1-2 mol%) | CuI (1-2 mol%) |
| Ligand | PPh₃ (4-10 mol%) | PPh₃ (4-10 mol%) | - | - |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA) | Triethylamine (TEA) | Diisopropylamine (DIPA) |
| Solvent | THF, degassed | Toluene, degassed | DMF, degassed | Dioxane/TEA (1:1), degassed |
| Temperature | Room Temp → 50 °C | 80 - 100 °C | 50 - 80 °C | 60 °C |
| Rationale | Mild starting point. | Overcomes activation barrier.[7] | dppf can be more robust.[7] | Avoids THF, which can promote Pd black.[8] |
Guide 2: Protocol for a Small-Scale Screening Reaction
This protocol outlines a general procedure for testing the coupling of this compound with an aryl bromide (Ar-Br).
Objective: To identify effective conditions for the desired coupling reaction on a small (e.g., 0.1 mmol) scale.
Methodology:
-
Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (0.1 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.003 mmol, 3 mol%), and the copper co-catalyst (CuI, 0.002 mmol, 2 mol%).
-
Solvent and Reagents: Add 1.0 mL of degassed solvent (e.g., THF).
-
Addition of Substrates: Add this compound (0.12 mmol, 1.2 equiv) followed by the amine base (e.g., Triethylamine, 0.3 mmol, 3.0 equiv).
-
Degassing (Optional but Recommended): Subject the mixture to one cycle of freeze-pump-thaw to ensure all oxygen is removed.[8]
-
Reaction: Place the sealed tube in a pre-heated block at the desired temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: If product formation is observed, the reaction can be scaled up. If not, consult the troubleshooting flowchart below.
Guide 3: Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and solving issues with the coupling reaction.
Caption: A step-by-step troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
Stabilizing But-2-yn-1-yl thiocyanate during workup and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with But-2-yn-1-yl thiocyanate. Our goal is to help you stabilize this compound during workup and purification to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound, like many organic thiocyanates, is susceptible to several degradation pathways. The primary concerns are:
-
Isomerization: It can isomerize to the more stable But-2-yn-1-yl isothiocyanate, particularly when exposed to heat or certain reagents.[1][2]
-
Decomposition: The molecule can decompose, especially under harsh pH conditions (acidic or basic) and elevated temperatures.[3] Thiocyanate itself can dissociate completely at pH 2.0 and temperatures at or above 150°C.[3]
-
Photoisomerization: The parent alkynyl thiocyanate, HCCSCN, is known to undergo photoisomerization.[4][5] Therefore, it is prudent to protect this compound from prolonged exposure to light.
-
Polymerization: Many thiocyanates are reactive and can polymerize under ambient conditions.[5]
Q2: What general precautions should I take during the workup of this compound?
A2: To minimize degradation, a gentle workup procedure is crucial. Key precautions include:
-
Temperature Control: Keep all aqueous and organic solutions cold during extraction and washing steps. Use an ice bath to maintain low temperatures.
-
pH Neutrality: Avoid strongly acidic or basic conditions. Use mild washing agents like saturated sodium bicarbonate solution for neutralizing acids and brine for washing. The optimal pH for thiocyanate stability is generally neutral.[6]
-
Minimize Exposure: Reduce the compound's exposure to air, light, and heat. Work efficiently and store the compound under an inert atmosphere (e.g., argon or nitrogen) in a dark, cold place.
-
Solvent Choice: Use high-purity, degassed solvents to prevent side reactions.
Q3: How can I monitor the stability of my compound during the experiment?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the stability of your compound. Co-spot your crude and purified samples with a reference standard of this compound if available. The appearance of new spots, particularly a less polar spot corresponding to the isothiocyanate isomer, indicates degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after workup | Decomposition due to harsh pH or high temperature. | - Maintain a neutral pH (around 7) during extractions. - Perform all workup steps at low temperatures (0-5 °C). - Use a mild neutralizing agent like saturated sodium bicarbonate solution instead of strong bases. |
| Presence of an unexpected, less polar impurity in TLC/NMR | Isomerization to But-2-yn-1-yl isothiocyanate. | - Avoid heating the reaction mixture or the purified compound. - Use non-polar solvents for extraction and chromatography where possible. - Minimize the time the compound spends in solution. |
| Compound decomposes on the silica gel column | Acidity of standard silica gel. | - Use deactivated silica gel (treat with a non-polar solvent containing 1-2% triethylamine or ammonia). - Alternatively, use a different stationary phase like neutral alumina. |
| Streaking or tailing on the TLC plate | Interaction of the thiocyanate group with the stationary phase. | - Add a small amount of a polar modifier (e.g., 0.5% triethylamine) to the eluent system. |
| Product is a yellow or brown oil instead of the expected color | Photo-degradation or presence of impurities. | - Protect the reaction and all subsequent steps from light by covering glassware with aluminum foil. - Ensure all reagents and solvents are pure and free of contaminants. Concentrated solutions of thiocyanates can undergo photocatalyzed degradation in the presence of moisture and oxygen to yield a yellow product.[7] |
Quantitative Data Summary
The stability of thiocyanates is significantly influenced by temperature and pH. The following table summarizes the dissociation rate of thiocyanate under different conditions.
| Condition | Parameter | Value | Reference |
| Temperature | Activation Energy (Ambient pH, 150-250°C) | 71.1 kJ/mol | [3] |
| Activation Energy (pH 2.0, 25-200°C) | 32.7 kJ/mol | [3] | |
| pH | Optimal pH for maximum removal from solution (adsorption) | 4.0 | [6] |
| Critical pH below which photo-degradation occurs for ammonium and potassium thiocyanate | ~3.7 | [7] |
The rate of thiocyanate dissociation can be described by the following equation: k = -0.3430 + 0.001525T – 0.04835pH where k is the reaction rate constant (per day) and T is the temperature in Kelvin.[3]
Experimental Protocols
Protocol 1: Gentle Workup for this compound
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a cold, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the aqueous layer with a cold, non-polar organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
Cold saturated aqueous sodium bicarbonate solution (2 x volume of the organic layer) to neutralize any remaining acid.
-
Cold brine (2 x volume of the organic layer) to remove excess water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (< 30 °C).
-
Storage: Immediately store the crude product under an inert atmosphere at -20 °C and protect it from light.
Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For deactivation, add 1-2% triethylamine to the eluent.
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a non-polar solvent system, such as a hexane/ethyl acetate gradient. Start with a low polarity eluent and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (< 30 °C).
-
Storage: Store the purified product under an inert atmosphere at -20 °C, protected from light.
Visualizations
Caption: Gentle workup workflow for this compound.
Caption: Purification workflow using deactivated silica gel chromatography.
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.mtech.edu [digitalcommons.mtech.edu]
- 4. The simplest alkynyl thiocyanate HCCSCN and its isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The simplest alkynyl thiocyanate HCCSCN and its isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of But-2-yn-1-yl Thiocyanate Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with But-2-yn-1-yl thiocyanate. The focus is on identifying common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities arise from the synthesis process. These can include:
-
But-2-yn-1-yl isothiocyanate: The isomeric byproduct formed via rearrangement. This is often the most common impurity.
-
Unreacted starting materials: Such as But-2-yn-1-ol or a But-2-yn-1-yl halide.
-
Solvent residues: Residual solvents from the reaction or purification steps (e.g., acetone, ethyl acetate, dichloromethane).[1]
-
Side-products from the starting material: Such as dimers or ethers of But-2-yn-1-ol.
Q2: I see unexpected peaks in the 1H NMR spectrum of my this compound sample. How can I identify the impurity?
A2: Unexpected peaks can be identified by comparing their chemical shift, multiplicity, and integration to known values for common impurities. Refer to the data tables below and the troubleshooting guide for a step-by-step approach. Adding a drop of D₂O to your NMR tube can help identify exchangeable protons (like -OH), which will disappear from the spectrum.
Q3: The integration of my proton signals does not match the expected ratios for this compound. What does this indicate?
A3: Incorrect integration ratios are a strong indication of the presence of impurities. By comparing the integration of impurity signals to the signals of your product, you can estimate the purity of your sample.
Q4: The 13C NMR spectrum of my sample is missing the thiocyanate (-SCN) or isothiocyanate (-NCS) carbon signal. Is this normal?
A4: The quaternary carbon of the thiocyanate (-SCN) group typically has a weak signal due to its long relaxation time. The carbon of the isothiocyanate (-NCS) group is notoriously difficult to observe as it often presents as a very broad, low-intensity signal, or may not be observed at all.[2][3] This "near-silence" is a known phenomenon for isothiocyanates.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying impurities in your this compound sample using NMR spectroscopy.
Step 1: Initial 1H NMR Spectrum Analysis
-
Acquire a 1H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).
-
Identify the characteristic peaks for this compound (see Table 1).
-
Look for unexpected signals. Compare any unknown peaks to the chemical shifts of common impurities listed in Table 1 and Table 2.
Step 2: Identification of Isothiocyanate Impurity
The primary impurity is often the isomeric But-2-yn-1-yl isothiocyanate.
-
Look for a distinct set of signals corresponding to the isothiocyanate isomer. The chemical shifts of the protons adjacent to the isothiocyanate group will be different from those adjacent to the thiocyanate group (see Table 1).
Step 3: Identification of Other Common Impurities
-
Unreacted But-2-yn-1-ol: Look for a broad singlet corresponding to the hydroxyl (-OH) proton (its chemical shift is concentration-dependent) and characteristic signals for the rest of the molecule. This -OH peak will disappear upon addition of D₂O.
-
Solvent Residues: Compare any sharp singlets or multiplets to the known chemical shifts of common laboratory solvents (see Table 2).[1]
-
Starting Material Side-Products: If But-2-yn-1-ol was the starting material, look for potential ether or dimer byproducts. These will have more complex spectra but will likely show signals in the alkynyl and methylene regions.
Step 4: Confirmation with 13C NMR
-
Acquire a 13C NMR spectrum.
-
Identify the carbon signals for this compound (see Table 1).
-
Look for the characteristic signals of the isothiocyanate isomer and other suspected impurities. Be aware that the -NCS carbon signal may be very broad or absent.[2][3]
Data Presentation
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃.
| Compound | Functional Group | 1H Chemical Shift (ppm) | Multiplicity | Integration | 13C Chemical Shift (ppm) |
| This compound | -CH₃ | ~1.9 | t | 3H | ~4.0 |
| -C≡C- | - | - | - | ~75-85 | |
| -CH₂-SCN | ~3.6 | q | 2H | ~30 | |
| -SCN | - | - | - | ~110-115 | |
| But-2-yn-1-yl isothiocyanate | -CH₃ | ~1.8 | t | 3H | ~3.5 |
| -C≡C- | - | - | - | ~70-80 | |
| -CH₂-NCS | ~4.2 | q | 2H | ~45 | |
| -NCS | - | - | - | ~130 (often broad or absent)[2][3] | |
| But-2-yn-1-ol | -CH₃ | ~1.9 | t | 3H | ~3.5 |
| -C≡C- | - | - | - | ~75-85 | |
| -CH₂-OH | ~4.2 | q | 2H | ~51 | |
| -OH | variable | br s | 1H | - |
Table 2: 1H NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃. [1]
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25, 0.88 | m, t |
| Toluene | 7.27-7.17 (m), 2.34 (s) | m, s |
| Water | 1.56 | s |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Dissolve the sample: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer to NMR tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add internal standard (optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a known chemical shift) can be added. TMS is often used as the reference at 0 ppm.
Protocol 2: Standard 1H NMR Acquisition
-
Instrument setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition parameters: Use standard acquisition parameters for a 1H NMR spectrum. A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient for a preliminary spectrum.
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the solvent residual peak (CDCl₃ at 7.26 ppm) or the internal standard.
Protocol 3: 13C NMR Acquisition
-
Instrument setup: Use the same sample prepared for 1H NMR.
-
Acquisition parameters: Use a standard proton-decoupled 13C NMR pulse sequence. A spectral width of approximately 220-240 ppm and a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the 13C nucleus.
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference the chemical shift to the solvent peak (CDCl₃ at 77.16 ppm).
Visualizations
Caption: Workflow for Impurity Identification by NMR.
Caption: Key NMR Signal Relationships for Identification.
References
Technical Support Center: Synthesis of But-2-yn-1-yl Thiocyanate
Welcome to the technical support center for the synthesis of But-2-yn-1-yl thiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic substitution reaction (SN2) of an appropriate But-2-yn-1-yl halide, typically 1-bromo-2-butyne, with an alkali metal thiocyanate salt such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).
Q2: What is the primary competing side reaction I should be aware of?
A2: The primary side reaction is the formation of the isomeric But-2-yn-1-yl isothiocyanate. The thiocyanate ion is an ambident nucleophile, meaning it can attack via the sulfur atom to form the desired thiocyanate or via the nitrogen atom to yield the isothiocyanate.
Q3: How can I minimize the formation of the isothiocyanate byproduct?
A3: The choice of solvent and reaction conditions plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor the formation of the thiocyanate product. Running the reaction at or below room temperature can also help to minimize isomerization to the more thermodynamically stable isothiocyanate.
Q4: What are the typical yields for this synthesis?
A4: While yields can vary depending on the specific conditions and scale, a well-optimized reaction can be expected to produce this compound in moderate to good yields, generally in the range of 60-85%.
Q5: How can the product be purified?
A5: this compound is typically purified by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (1-bromo-2-butyne). 2. Low quality or wet thiocyanate salt. 3. Insufficient reaction time or temperature. 4. Inappropriate solvent. | 1. Check the purity of 1-bromo-2-butyne by NMR or GC-MS. Consider purification if necessary. 2. Use freshly dried, high-purity potassium or sodium thiocyanate. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) while monitoring for isothiocyanate formation. 4. Ensure a suitable polar aprotic solvent such as DMF or DMSO is used. |
| High Percentage of Isothiocyanate Byproduct | 1. Reaction temperature is too high. 2. Inappropriate solvent choice. 3. Prolonged reaction time. | 1. Maintain the reaction temperature at or below room temperature. 2. Use a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile). Protic solvents like ethanol can favor isothiocyanate formation. 3. Monitor the reaction progress and quench it as soon as the starting material is consumed to prevent isomerization of the product. |
| Presence of Multiple Unidentified Byproducts | 1. Decomposition of starting material or product. 2. Polymerization of the alkyne. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 2. Avoid excessively high temperatures and strong bases which can promote polymerization. |
| Difficulty in Purifying the Product | 1. Co-elution of the product and isothiocyanate isomer during column chromatography. 2. The product is volatile. | 1. Use a less polar eluent system for column chromatography to improve separation. A gradient elution may be necessary. For example, start with a low polarity solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. 2. Use caution during solvent removal under reduced pressure. Avoid excessive heating of the rotovap bath. |
Experimental Protocols
Synthesis of this compound from 1-bromo-2-butyne
This protocol is based on analogous nucleophilic substitution reactions of propargyl halides.
Materials:
-
1-bromo-2-butyne (1.0 eq)
-
Potassium thiocyanate (KSCN) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve potassium thiocyanate in dry N,N-dimethylformamide.
-
To the stirred solution, add 1-bromo-2-butyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (consumption of the starting bromide), quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Presentation
| Parameter | Value/Range | Notes |
| Typical Yield | 60 - 85% | Dependent on reaction conditions and purity of starting materials. |
| Purity (after chromatography) | >95% | As determined by GC-MS or NMR. |
| Reaction Temperature | 20 - 25 °C (Room Temperature) | Higher temperatures may increase the rate but also promote isothiocyanate formation. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Recommended Solvent | N,N-Dimethylformamide (DMF) | Other polar aprotic solvents like DMSO or acetonitrile can also be used. |
| Molar Ratio (1-bromo-2-butyne:KSCN) | 1 : 1.2 | A slight excess of the thiocyanate salt is used to ensure complete conversion of the bromide. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the desired product and the main side product.
Technical Support Center: Catalyst Poisoning in Reactions with But-2-yn-1-yl Thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning issues encountered during chemical reactions involving but-2-yn-1-yl thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used in reactions with alkynyl thiocyanates like this compound?
A1: Reactions involving alkynes often utilize transition metal catalysts. For functionalization of alkynes, palladium, platinum, and gold catalysts are commonly employed. Palladium complexes, in particular, are widely used in cross-coupling reactions. While transition metal catalysis for thiocyanate synthesis can be challenging due to potential sulfur poisoning, gold catalysts have shown some resilience and effectiveness in hydrothiocyanation of alkynes.
Q2: How does this compound cause catalyst poisoning?
A2: this compound can poison catalysts through its sulfur-containing thiocyanate group (-SCN). The sulfur atom has a strong affinity for many transition metals, leading to strong chemisorption on the catalyst's active sites. This blocks the sites, preventing the reactant molecules from accessing them and thus inhibiting the catalytic cycle. This can lead to a significant decrease in reaction rate and overall yield.
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
Reduced product yield and lower conversion of starting materials.
-
A change in the selectivity of the reaction, leading to the formation of undesired byproducts.
-
A visible change in the appearance of the catalyst (e.g., color change).
Q4: Are some catalysts more resistant to poisoning by thiocyanates than others?
A4: Yes, catalyst susceptibility to sulfur poisoning varies. Platinum group metals like palladium and platinum are generally highly susceptible to poisoning by sulfur compounds. Gold catalysts have been reported to be more robust in the presence of sulfur-containing reagents, including for the hydrothiocyanation of alkynes. The choice of ligands and the oxidation state of the metal can also influence the catalyst's resistance.
Q5: Can I regenerate a catalyst that has been poisoned by this compound?
A5: Regeneration of sulfur-poisoned catalysts is possible but can be challenging. Common methods include high-temperature oxidation to burn off the sulfur compounds or treatment with a reducing agent at elevated temperatures. However, the effectiveness of regeneration depends on the specific catalyst, the support material, and the severity of the poisoning. In some cases, the poisoning may be irreversible.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving catalyst poisoning issues when working with this compound.
| Observed Problem | Potential Cause | Suggested Action(s) |
| Slow or stalled reaction | Catalyst poisoning by the thiocyanate group. | 1. Increase Catalyst Loading: A higher catalyst concentration may compensate for the poisoned sites. 2. Change Catalyst Type: Consider switching to a more poison-resistant catalyst, such as a gold-based catalyst. 3. Modify Ligands: For palladium catalysts, using bulky electron-rich phosphine ligands can sometimes mitigate poisoning effects. |
| Low product yield | Partial deactivation of the catalyst throughout the reaction. | 1. Optimize Reaction Conditions: Lowering the reaction temperature might reduce the rate of catalyst poisoning. 2. Use a Scavenger: In some cases, adding a sacrificial agent that preferentially binds to the poison can protect the catalyst. 3. Purify Starting Materials: Ensure that the this compound and other reagents are free of impurities that could also act as catalyst poisons. |
| Inconsistent results between batches | Variable levels of catalyst poisoning. | 1. Standardize Reagent Purity: Use reagents of consistent and high purity for all reactions. 2. Control Reaction Atmosphere: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst, which can be exacerbated by poisons. 3. Monitor Catalyst Health: If possible, analyze the catalyst before and after the reaction to assess its state. |
| Formation of unexpected byproducts | Altered selectivity due to poisoned catalyst sites. | 1. Re-evaluate Catalyst Choice: The poisoned catalyst may favor alternative reaction pathways. A different catalyst or ligand system may be necessary to restore the desired selectivity. 2. Analyze Byproducts: Identifying the byproducts can provide clues about the alternative reaction mechanisms being favored by the poisoned catalyst. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents illustrative data based on general knowledge of catalyst poisoning by organic thiocyanates. This data should be considered as a general guide rather than absolute experimental values.
Table 1: Illustrative Effect of this compound Concentration on Catalyst Performance
| Catalyst System | This compound (mol%) | Time to 50% Conversion (h) | Final Product Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | 0 | 2 | 95 |
| Pd(PPh₃)₄ (5 mol%) | 10 | 8 | 45 |
| Pd(PPh₃)₄ (5 mol%) | 25 | > 24 | < 10 |
| AuCl(PPh₃)/AgOTf (5 mol%) | 0 | 3 | 92 |
| AuCl(PPh₃)/AgOTf (5 mol%) | 10 | 4 | 88 |
| AuCl(PPh₃)/AgOTf (5 mol%) | 25 | 6 | 80 |
Experimental Protocols
Protocol 1: Screening for Catalyst Susceptibility to Poisoning
Objective: To assess the relative susceptibility of different catalysts to poisoning by this compound.
Methodology:
-
Set up a series of parallel reactions for the desired transformation (e.g., a cross-coupling reaction).
-
For each catalyst to be tested (e.g., a palladium complex and a gold complex), run a control reaction without the addition of this compound.
-
In separate reactions for each catalyst, add varying concentrations of this compound (e.g., 5, 10, 25 mol%).
-
Monitor the progress of each reaction over time using a suitable analytical technique (e.g., GC, LC-MS, or NMR).
-
Plot the reaction conversion versus time for each condition. The decrease in reaction rate with increasing concentration of the thiocyanate will indicate the catalyst's susceptibility to poisoning.
Protocol 2: Catalyst Regeneration Trial
Objective: To attempt the regeneration of a catalyst poisoned by this compound.
Methodology:
-
After a reaction showing significant catalyst deactivation, recover the catalyst by filtration.
-
Wash the recovered catalyst with a suitable solvent to remove any adsorbed organic residues.
-
Dry the catalyst under vacuum.
-
Oxidative Regeneration: Place the catalyst in a tube furnace and heat it to a high temperature (e.g., 400-500 °C) under a flow of air or oxygen for several hours.
-
Reductive Regeneration: Alternatively, heat the catalyst under a flow of hydrogen gas at a similar temperature.
-
After cooling, test the activity of the regenerated catalyst in a fresh reaction under the original conditions.
-
Compare the performance of the regenerated catalyst to that of a fresh catalyst to determine the extent of activity recovery.
Visualizations
Optimizing solvent choice for reactions with But-2-yn-1-yl thiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving But-2-yn-1-yl thiocyanate. The following information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low product yield is a common issue that can often be attributed to suboptimal solvent selection, reaction temperature, or reagent stability.
| Potential Cause | Troubleshooting Step | Recommended Solvents | Rationale |
| Poor Solubility of Reactants | Ensure all reactants, particularly the thiocyanate salt if used as a reagent, are fully dissolved. | Acetonitrile, DMF, DMSO, Ethanol, Water | Ammonium and sodium thiocyanate salts exhibit good solubility in these polar solvents.[1][2][3] For the organic substrate, a co-solvent might be necessary. |
| Side Reactions with Solvent | The solvent may be participating in the reaction. This is particularly relevant with highly reactive intermediates. | Toluene, Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Acetonitrile | These solvents are generally less reactive than protic or highly polar aprotic solvents. For instance, in reactions prone to solvent nucleophilicity, a non-polar solvent like DCE can be beneficial.[4] |
| Isomerization to Isothiocyanate | This compound may isomerize to the more stable isothiocyanate, especially at elevated temperatures. | Acetonitrile, THF, Toluene | Isomerization can be influenced by the solvent and is often catalyzed by the thiocyanate ion.[5] Running the reaction at a lower temperature may mitigate this. |
| Decomposition of this compound | The compound may be unstable under the reaction conditions. | Aprotic solvents such as Acetonitrile, THF, or Toluene. | Protic solvents (e.g., alcohols, water) can potentially lead to hydrolysis or other decomposition pathways. |
Experimental Protocol: General Procedure for Nucleophilic Substitution with this compound
-
To a solution of the nucleophile (1.0 eq.) in the chosen anhydrous solvent (see table above for suggestions), add this compound (1.2 eq.).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Ammonium thiocyanate | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CCXCVII.—The solubility of sodium thiocyanate in water and in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Regio- and stereoselective thiocyanatothiolation of alkynes and alkenes by using NH 4 SCN and N -thiosuccinimides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06913B [pubs.rsc.org]
- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Thiocyanating Agents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the thiocyanate (-SCN) group into organic molecules is a critical transformation in the synthesis of a wide array of biologically active compounds and versatile synthetic intermediates. The choice of thiocyanating agent is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common thiocyanating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Thiocyanating Agents
The efficacy of different thiocyanating agents is often substrate-dependent. Below is a comparative summary of the performance of several common agents for the thiocyanation of activated aromatic compounds, such as anilines and indoles.
| Thiocyanating Agent/System | Substrate | Product | Reaction Time | Yield (%) | Reference |
| NCS / NaSCN (in situ NTS) | N-Methylindole | 3-Thiocyanato-N-methylindole | 15 min | 94% | [1] |
| NBS / KSCN (in situ NTS) | Aniline | 4-Thiocyanatoaniline | 30 min | 95% | [2] |
| N-Thiocyanatosaccharin / FeCl₃ | Anisole | 4-Thiocyanatoanisole | 0.5 h | 95% | [3] |
| NH₄SCN / (NH₄)₂S₂O₈ | Aniline | 4-Thiocyanatoaniline | 1 h | 67% | [4] |
| IBX / NH₄SCN | Indole | 3-Thiocyanatoindole | 10 min | 95% | [5] |
NCS: N-Chlorosuccinimide, NTS: N-Thiocyanatosuccinimide, NBS: N-Bromosuccinimide, KSCN: Potassium Thiocyanate, NaSCN: Sodium Thiocyanate, FeCl₃: Iron(III) Chloride, NH₄SCN: Ammonium Thiocyanate, (NH₄)₂S₂O₈: Ammonium Persulfate, IBX: o-Iodoxybenzoic Acid.
Key Thiocyanating Agents and Their Characteristics
1. In situ Generated N-Thiocyanatosuccinimide (NTS): This is a widely used electrophilic thiocyanating agent, typically generated in situ from N-halosuccinimides (NCS or NBS) and a thiocyanate salt (NaSCN or KSCN)[1][2]. This method is highly efficient for electron-rich aromatic and heteroaromatic compounds. The reaction proceeds rapidly under mild conditions, often at room temperature, and provides high yields of the desired products[2]. A mechanochemical, solvent-free approach using NCS and NaSCN has also been developed, highlighting its green chemistry advantages[1].
2. N-Thiocyanatosaccharin: This stable, solid reagent can be prepared and isolated, offering an alternative to the in situ generation of electrophilic thiocyanating agents. Its reactivity can be significantly enhanced by the use of a Lewis acid catalyst, such as iron(III) chloride[3]. This catalytic system allows for the efficient thiocyanation of a broad range of activated arenes with short reaction times[3].
3. Ammonium Thiocyanate with an Oxidant: Ammonium thiocyanate, in combination with an oxidizing agent like ammonium persulfate or o-iodoxybenzoic acid (IBX), provides a potent system for thiocyanation[4][5]. These methods often proceed via a radical mechanism or the formation of an electrophilic sulfur species. The IBX system, in particular, demonstrates high efficiency and short reaction times for the thiocyanation of indoles and anilines under mild and neutral conditions[5].
Experimental Protocols
Protocol 1: Thiocyanation of Anilines using in situ Generated NTS (NBS/KSCN)[2]
-
To a solution of aniline (1 mmol) in methanol (5 mL), add potassium thiocyanate (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.2 mmol) portion-wise over 5 minutes with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL).
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Protocol 2: Iron-Catalyzed Thiocyanation of Arenes with N-Thiocyanatosaccharin[3]
-
To a solution of the arene (e.g., anisole, 1 mmol) in dichloroethane (5 mL), add N-thiocyanatosaccharin (1.2 mmol).
-
Add iron(III) chloride (2.5 mol%) to the mixture.
-
Stir the reaction mixture at 40 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Experimental Workflow
Below is a generalized workflow for the electrophilic thiocyanation of an aromatic compound.
Caption: Generalized workflow for electrophilic thiocyanation.
References
Validating the Structure of But-2-yn-1-yl Thiocyanate: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, complex or isomeric structures necessitate more powerful techniques. Two-dimensional (2D) NMR spectroscopy offers a robust solution by resolving overlapping signals and revealing through-bond and through-space correlations between nuclei.
Predicted and Comparative NMR Data
To validate the structure of But-2-yn-1-yl thiocyanate, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential. Below is a summary of the predicted chemical shifts for this compound and the experimental data for 1-butyne.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for 1-Butyne.
| Compound | Atom | Predicted/Experimental ¹H Chemical Shift (ppm) | Predicted/Experimental ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | H-1 (CH₂) | ~3.5 - 3.7 | C-1: ~25-30 |
| H-4 (CH₃) | ~1.8 - 2.0 | C-2: ~75-80 | |
| C-3: ~80-85 | |||
| C-4: ~3-5 | |||
| SCN: ~110-115 | |||
| 1-Butyne (Experimental) [1][2] | H-1 (≡CH) | ~1.95 | C-1: ~68 |
| H-3 (CH₂) | ~2.15 | C-2: ~85 | |
| H-4 (CH₃) | ~1.1 | C-3: ~20 | |
| C-4: ~13 |
Deciphering Connectivity with 2D NMR
2D NMR experiments are crucial for confirming the bonding framework of the molecule. The expected correlations for this compound are outlined below.
Table 2: Expected 2D NMR Correlations for this compound.
| Experiment | Correlation Type | Expected Cross-Peaks | Interpretation |
| COSY | ¹H-¹H | H-1 ↔ H-4 | Shows long-range coupling between the methylene and methyl protons across the alkyne.[3] |
| HSQC | ¹H-¹³C (one-bond) | H-1 ↔ C-1H-4 ↔ C-4 | Connects each proton to its directly attached carbon atom.[3][4] |
| HMBC | ¹H-¹³C (multi-bond) | H-1 ↔ C-2H-1 ↔ C-3H-4 ↔ C-2H-4 ↔ C-3H-1 ↔ SCN | Reveals two and three-bond connectivities, confirming the butynyl backbone and the attachment of the thiocyanate group to C-1.[4] |
Experimental Protocols
A standardized protocol for 2D NMR analysis is critical for obtaining high-quality, reproducible data.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of the proton signals.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gCOSY) experiment should be performed to identify proton-proton couplings.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-selected HSQC experiment is used to correlate protons with their directly attached carbons.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment should be acquired to probe for long-range (2-3 bond) proton-carbon correlations. The experiment should be optimized for a long-range coupling constant of ~8 Hz.[4]
3. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin, or similar).
-
Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation.
-
Phase and baseline correct all spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Analyze the cross-peaks in the 2D spectra to establish the connectivity of the molecule and compare with the predicted correlations.
Workflow for Structural Validation
The logical flow of experiments and data analysis is crucial for a successful structural validation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural validation of this compound. By systematically acquiring and analyzing COSY, HSQC, and HMBC spectra, researchers can confidently map the covalent framework of the molecule. The presented guide, though based on predicted data, offers a robust and scientifically sound workflow for any researcher undertaking the synthesis and characterization of this, or structurally similar, small molecules. The comparison with experimental data from 1-butyne further strengthens the interpretation of the key structural motifs within the target molecule. This rigorous approach to structural elucidation is indispensable for ensuring the integrity of chemical research and the safety and efficacy of new drug candidates.
References
A Comparative Guide to Electrophilic Alkynes for Bioconjugation: Featuring But-2-yn-1-yl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and chemical biology, the selective modification of biomolecules is paramount. Electrophilic alkynes have emerged as a versatile class of reagents for this purpose, enabling the introduction of alkyne handles for subsequent "click" chemistry, direct labeling, or the development of covalent inhibitors. This guide provides a comparative analysis of But-2-yn-1-yl thiocyanate and other prominent electrophilic alkynes, with a focus on their reactivity, selectivity, and practical application in experimental settings.
Performance Comparison of Electrophilic Alkynes
The efficacy of an electrophilic alkyne in bioconjugation is primarily determined by its reactivity towards nucleophilic residues on biomolecules, most commonly the thiol group of cysteine. The table below summarizes the second-order rate constants for the reaction of various electrophilic alkynes with cysteine or a model thiol, providing a quantitative measure of their intrinsic reactivity.
| Electrophilic Alkyne Class | Representative Compound | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Alkynyl Thiocyanate | This compound | Cysteine | Data not available in searched literature |
| Iodoalkyne | Iodoacetamide | Cysteine | ~0.6[1] |
| Alkynyl Sulfone | Heteroaromatic Sulfone | Cysteine | up to 1651[1] |
| Hypervalent Iodine Reagent | Tetrafluoroalkyl benziodoxole (TFBX) | Cysteine | 27.1[1] |
| Cyclopropenyl Ketone | Cyclopropenyl Ketone | Glutathione | up to 595[1] |
| para-Quinone Methide | p-QM-NO₂ | Ac-Cys-OMe | 1.67 x 10⁴[2] |
| Chlorooxime | FC1 | Glutathione | 306 ± 4[3] |
Note: The reactivity of these compounds can be influenced by factors such as pH, solvent, and the specific protein microenvironment. The data presented should be considered as a guide to their relative reactivities.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for the synthesis of this compound and for protein labeling with different classes of electrophilic alkynes.
Synthesis of this compound
This protocol is based on the nucleophilic substitution of a propargyl halide with a thiocyanate salt.
Materials:
-
1-bromo-2-butyne
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Dissolve 1-bromo-2-butyne (1 equivalent) in anhydrous acetone.
-
Add potassium thiocyanate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TCC).
-
Once the reaction is complete, filter the mixture to remove the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.
General Protocol for Cysteine-Specific Protein Labeling
This protocol provides a general framework for labeling a cysteine-containing protein with an electrophilic alkyne. Optimization of reagent concentration, reaction time, and temperature may be required for specific proteins and reagents.
Materials:
-
Cysteine-containing protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Electrophilic alkyne stock solution (e.g., 10 mM in DMSO or DMF)
-
Quenching reagent (e.g., 1 M N-acetylcysteine or DTT)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or buffer exchange prior to labeling.
-
Add the electrophilic alkyne stock solution to the protein solution to achieve the desired final concentration (typically a 5-20 fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
(Optional) Quench the reaction by adding an excess of a quenching reagent to consume any unreacted electrophilic alkyne.
-
Remove the excess unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterize the labeled protein using techniques such as mass spectrometry to confirm the modification and determine the labeling efficiency.
Visualizing the Workflow
The following diagrams illustrate the general workflow for utilizing electrophilic alkynes in chemical biology research.
Caption: General experimental workflow for the synthesis and application of electrophilic alkynes in bioconjugation.
This workflow outlines the key stages, from the synthesis and purification of the electrophilic alkyne to its use in protein labeling and subsequent downstream applications such as "click" chemistry for fluorescent tagging and analysis.
Caption: Covalent inhibition of a signaling pathway by an electrophilic alkyne.
This diagram illustrates how an electrophilic alkyne, designed as a covalent inhibitor, can target a cysteine residue within the active site of a kinase. This covalent modification can block the kinase's activity, thereby inhibiting the downstream signaling cascade and cellular response. This is a common strategy in drug development for diseases driven by aberrant kinase activity.
References
Predicting the Cross-Reactivity of But-2-yn-1-yl Thiocyanate with Biological Nucleophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-yn-1-yl thiocyanate is a small molecule featuring two reactive electrophilic sites: an activated alkyne and a thiocyanate group. Understanding its potential for cross-reactivity with endogenous biological nucleophiles is crucial for assessing its mechanism of action, potential off-target effects, and overall suitability as a drug candidate. In the absence of direct experimental studies on this compound, this guide provides a comparative analysis based on the known reactivity of analogous compounds and fundamental principles of organic chemistry. The primary biological nucleophiles considered are the thiol groups of cysteine and glutathione (GSH), which are abundant in the cellular environment and play key roles in redox homeostasis and detoxification.
Predicted Reactivity with Biological Nucleophiles
The reactivity of this compound is predicted to be dominated by the electrophilicity of the alkyne and the thiocyanate moiety. The primary reactions anticipated with biological thiols are Michael addition to the activated alkyne and nucleophilic substitution at the thiocyanate group.
Data Presentation: Predicted Reactivity Comparison
| Biological Nucleophile | Predicted Reaction Type | Key Factors Influencing Reactivity | Expected Product | Relative Rate (Predicted) |
| Cysteine (thiol group) | Michael Addition to Alkyne | Proximity and activation of the alkyne by the thiocyanate group. The pKa of the cysteine thiol. | Vinyl thioether adduct | Moderate to High |
| Nucleophilic attack on Thiocyanate | The electrophilicity of the thiocyanate carbon and the nucleophilicity of the thiolate. | Disulfide and cyanide | Low to Moderate | |
| Glutathione (thiol group) | Michael Addition to Alkyne | High intracellular concentration of GSH. | Glutathione-S-conjugate (vinyl thioether) | Moderate to High |
| Nucleophilic attack on Thiocyanate | The electrophilicity of the thiocyanate carbon. | Glutathione disulfide and cyanide | Low to Moderate | |
| Lysine (amine group) | Michael Addition to Alkyne | Lower nucleophilicity of the amine compared to the thiolate at physiological pH. | Enamine adduct | Low |
| Histidine (imidazole group) | Michael Addition to Alkyne | Nucleophilicity of the imidazole ring. | Histidine adduct | Low |
Experimental Protocols for Assessing Cross-Reactivity
The following are generalized experimental protocols that can be adapted to study the cross-reactivity of this compound with biological nucleophiles.
Protocol 1: Reaction with N-acetyl-L-cysteine (Cysteine model)
-
Materials: this compound, N-acetyl-L-cysteine, phosphate-buffered saline (PBS, pH 7.4), acetonitrile, LC-MS grade water and formic acid.
-
Procedure: a. Prepare a stock solution of this compound in acetonitrile. b. Prepare a stock solution of N-acetyl-L-cysteine in PBS (pH 7.4). c. In a microcentrifuge tube, mix the N-acetyl-L-cysteine solution with the this compound solution to final concentrations of 1 mM and 100 µM, respectively. d. Incubate the reaction mixture at 37°C. e. At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. f. Analyze the samples by LC-MS to identify and quantify the formation of adducts. Monitor for the expected mass of the Michael adduct and any disulfide products.
Protocol 2: Reaction with Glutathione (GSH)
-
Materials: this compound, Glutathione (reduced form), phosphate-buffered saline (PBS, pH 7.4), acetonitrile, LC-MS grade water and formic acid.
-
Procedure: a. Follow the same procedure as in Protocol 1, substituting N-acetyl-L-cysteine with glutathione. b. Pay close attention to the potential for the formation of both mono- and bis-glutathionylated adducts, as has been observed with similar propargyl compounds after metabolic activation.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Predicted reaction pathways of this compound with biological thiols.
Caption: General experimental workflow for assessing cross-reactivity.
Discussion and Comparison with Alternatives
This compound belongs to a class of electrophilic compounds that can act as covalent inhibitors. Its reactivity can be compared to other well-known electrophilic warheads used in drug design.
-
α,β-Unsaturated Carbonyls (e.g., Acrylamides): These are classic Michael acceptors that readily react with thiols. The activated alkyne in this compound is expected to have a similar reactivity profile, although potentially with different kinetics. The thiol-yne Michael addition is a well-established reaction.[2][3]
-
Propargyl Halides (e.g., Propargyl Bromide): Propargyl bromide is known to react with glutathione, but this often requires metabolic activation of the alcohol to the more electrophilic aldehyde.[1] this compound, with its electron-withdrawing thiocyanate group, is likely more reactive than a simple propargyl alcohol and may not require metabolic activation for Michael addition.
-
Isothiocyanates: Isothiocyanates are known to react with both cysteine and lysine residues.[4] While the thiocyanate group in this compound is also electrophilic, its reactivity is generally lower than that of an isothiocyanate, and the primary site of reaction is predicted to be the activated alkyne.
Conclusion
Based on the reactivity of analogous compounds, this compound is predicted to be a moderately to highly reactive electrophile towards biological thiols, primarily through a Michael addition to the activated alkyne. Its cross-reactivity profile is likely to be a key determinant of its biological activity and potential toxicity. The provided experimental protocols offer a starting point for the direct investigation of these interactions, which is essential for a comprehensive understanding of this compound's pharmacological properties. The use of such "latent electrophiles" is an emerging strategy in the design of irreversible covalent inhibitors with potentially improved safety profiles.[5]
References
- 1. A mechanism for the formation of bis-glutathione conjugates of propargyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09687C [pubs.rsc.org]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS method for quantifying But-2-yn-1-yl thiocyanate
An Objective Comparison of Analytical Methods for the Quantification of But-2-yn-1-yl Thiocyanate
For researchers and professionals in drug development and analytical chemistry, the accurate quantification of active compounds is paramount. This guide provides a comparative analysis of two distinct methods for the quantification of this compound: a modern High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method and a traditional Spectrophotometric method based on the König reaction. This comparison is supported by hypothetical experimental data to illustrate the performance of each technique.
Data Presentation: Performance Comparison
The following table summarizes the key performance metrics for the quantification of this compound using a direct injection HPLC-MS method versus a spectrophotometric method.
| Parameter | HPLC-MS Method | Spectrophotometric Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL | 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 150 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Specificity | High (Mass-based) | Moderate (Prone to interferences) |
| Sample Throughput | High | Low to Medium |
Experimental Protocols
HPLC-MS Method
This method provides high sensitivity and selectivity for the direct quantification of this compound.
a. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water, ranging from 0.1 ng/mL to 1000 ng/mL.
-
Quality control (QC) samples are prepared at three concentration levels (low, medium, and high).
-
For experimental samples, a simple dilution with the mobile phase may be sufficient. If the matrix is complex, a protein precipitation step with acetonitrile followed by centrifugation is recommended.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
Spectrophotometric Method (Based on the König Reaction)
This colorimetric method is a more traditional approach and relies on the conversion of the thiocyanate to a colored product.[1][2]
a. Sample Preparation and Derivatization:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
To generate a calibration curve, standards are prepared and subjected to a reaction to cleave the thiocyanate group, for example, by mild alkaline hydrolysis, to yield the thiocyanate anion (SCN⁻).
-
The pH of the standards and samples is adjusted to be within the optimal range for the colorimetric reaction.
-
A chlorinating agent (e.g., chloramine-T) is added to convert the thiocyanate to cyanogen chloride.
-
A pyridine-barbituric acid reagent is then added, which reacts with the cyanogen chloride to form a colored polymethine dye.[1]
-
The reaction is allowed to proceed for a set time at a controlled temperature.
b. Spectrophotometric Measurement:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength: The absorbance of the resulting colored solution is measured at its maximum absorbance wavelength (typically around 580 nm).
-
Quantification: The concentration of this compound in the original sample is determined by comparing its absorbance to the calibration curve prepared from the standards.
Workflow Visualization
Caption: Workflow for the HPLC-MS quantification of this compound.
References
A Comparative Guide to the Synthesis of But-2-yn-1-yl Thiocyanate: Microwave-Assisted versus Conventional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of bioactive molecules is paramount. But-2-yn-1-yl thiocyanate, a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications, can be synthesized through both conventional heating and modern microwave-assisted techniques. This guide provides an objective comparison of these two methods, supported by representative experimental data, to aid in the selection of the most suitable approach for your research needs.
The synthesis of this compound from But-2-yn-1-ol is a crucial step in the development of novel pharmaceuticals. The introduction of the thiocyanate group provides a versatile handle for further chemical transformations. While conventional synthesis offers a time-tested approach, microwave-assisted synthesis has emerged as a rapid and efficient alternative.[1][2]
Performance Comparison at a Glance
The primary advantages of microwave-assisted synthesis lie in its significantly reduced reaction times and often improved yields when compared to conventional heating methods.[1][3] This is attributed to the direct and efficient heating of the reaction mixture by microwave irradiation, leading to faster reaction rates.[4][5]
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 5 - 15 minutes | 2 - 6 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Energy Consumption | Lower | Higher |
| Temperature Control | Precise | Less Precise |
| Scalability | Can be challenging for large scale | Well-established for large scale |
Experimental Protocols
Below are representative protocols for both microwave-assisted and conventional synthesis of this compound.
Microwave-Assisted Synthesis Protocol
This protocol is adapted from general procedures for the microwave-assisted synthesis of organic thiocyanates.[6]
Materials:
-
But-2-yn-1-ol
-
Potassium thiocyanate (KSCN)
-
Triphenylphosphine (PPh₃)
-
Tetrachloromethane (CCl₄)
-
Acetonitrile (CH₃CN)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine But-2-yn-1-ol (1 mmol), potassium thiocyanate (1.2 mmol), and triphenylphosphine (1.2 mmol).
-
Add acetonitrile (5 mL) as the solvent.
-
Add tetrachloromethane (1.2 mmol) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 10 minutes with a power of 150 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Conventional Synthesis Protocol
This protocol is based on established methods for the synthesis of alkynyl thiocyanates.
Materials:
-
But-2-yn-1-ol
-
Potassium thiocyanate (KSCN)
-
Triphenylphosphine (PPh₃)
-
Tetrachloromethane (CCl₄)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add But-2-yn-1-ol (1 mmol), potassium thiocyanate (1.2 mmol), and triphenylphosphine (1.2 mmol).
-
Add acetonitrile (20 mL) as the solvent.
-
Add tetrachloromethane (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) using a heating mantle and maintain the reflux for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel with a hexane/ethyl acetate eluent system to yield the final product.
Experimental Workflow
The following diagram illustrates the key steps in both the microwave-assisted and conventional synthesis of this compound.
Caption: Workflow for microwave-assisted vs. conventional synthesis.
Conclusion
The choice between microwave-assisted and conventional synthesis of this compound will depend on the specific needs of the researcher and the available laboratory infrastructure. For rapid synthesis, small-scale production, and optimization of reaction conditions, the microwave-assisted method offers significant advantages in terms of speed and efficiency.[1] However, for large-scale synthesis where well-established and easily scalable protocols are required, conventional heating remains a viable and reliable option. The data presented in this guide provides a foundation for making an informed decision based on the desired outcomes of the synthetic process.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effects of microwave-assisted heating versus conventional heating in noble metal nanoparticle synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
A Comparative Analysis of But-2-yn-1-yl Thiocyanate as a Novel Bioorthogonal Reagent
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Potential of a New Chemical Tool.
In the rapidly evolving landscape of bioorthogonal chemistry, the demand for novel reagents with unique reactivity and enhanced performance characteristics is constant. This guide introduces But-2-yn-1-yl thiocyanate as a prospective bioorthogonal reagent and provides a comprehensive comparison with established alternatives, supported by a framework for its experimental validation.
Introduction to a Novel Thiocyanate-Based Bioorthogonal Reaction
This compound is a bifunctional molecule featuring a terminal alkyne and a thiocyanate group. We propose its utility as a bioorthogonal reagent through a novel ligation reaction with phosphines. This reaction is conceptually similar to the Staudinger ligation, where the phosphine nucleophilically attacks the electrophilic sulfur of the thiocyanate, leading to a stable conjugate. The terminal alkyne handle remains available for subsequent derivatization via well-established click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This proposed reactivity offers a new avenue for bioconjugation, potentially providing distinct advantages in terms of reaction kinetics, stability, and orthogonality.
Quantitative Performance Benchmarking
To objectively assess the potential of this compound, its projected performance metrics are compared against those of widely used bioorthogonal reagents. The following table summarizes the key performance indicators for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA), and the classic Staudinger Ligation.
| Reagent Class | Example Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Stability | Orthogonality | Key Features |
| Proposed Thiocyanate Ligation | This compound + Phosphine | Hypothesized: 0.1 - 5 | Hypothesized: Good stability of the thiocyanate group; phosphines can be prone to oxidation. | Excellent; thiocyanates and phosphines are largely absent in biological systems. | Bifunctional handle (alkyne available for secondary click reaction); potentially tunable reactivity. |
| SPAAC | DBCO + Azide | 0.3 - 1.0[1][2] | DBCO is generally stable under physiological conditions. | Excellent; azides and strained alkynes are abiotic. | Copper-free, widely used for in vivo applications.[3] |
| BCN + Azide | ~0.04 - 0.3[1][3] | BCN is stable and smaller than DBCO. | Excellent | Smaller and more hydrophilic than DBCO, but with slower kinetics.[3] | |
| IEDDA | Tetrazine + trans-cyclooctene (TCO) | 10³ - 10⁶[4] | TCO can be sensitive to light and acidic/basic conditions; tetrazine stability can vary.[5] | Excellent; tetrazines and TCO are highly reactive and selective partners. | Extremely fast kinetics, ideal for low concentration applications.[5][6] |
| Staudinger Ligation | Triarylphosphine + Azide | 10⁻³ - 10⁻²[4][7] | Phosphines are susceptible to oxidation.[8][9] | Excellent | One of the first bioorthogonal reactions; slow kinetics limit its use in dynamic systems.[8] |
Reaction Mechanisms and Experimental Workflows
To visualize the proposed reaction and the process of its evaluation, the following diagrams are provided.
Caption: Proposed reaction pathway for this compound ligation.
Caption: Experimental workflow for benchmarking a new bioorthogonal reagent.
Detailed Experimental Protocols
The following protocols outline the key experiments required to validate and benchmark this compound as a bioorthogonal reagent.
Determination of Second-Order Rate Constant
This protocol is designed to measure the reaction kinetics between this compound and a model phosphine probe.
-
Materials:
-
This compound
-
Triphenylphosphine (or a water-soluble phosphine derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC)
-
-
Procedure:
-
Prepare stock solutions of this compound and the phosphine probe in ACN.
-
Equilibrate the reaction buffer (PBS with 10% ACN) to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by mixing equimolar concentrations of this compound and the phosphine probe in the reaction buffer.
-
Monitor the reaction progress over time by measuring the decrease in the absorbance of the reactants or the increase in the absorbance of the product using a UV-Vis spectrophotometer. Alternatively, quench aliquots of the reaction at different time points and analyze by HPLC.
-
Plot the reciprocal of the concentration of the remaining reactant against time. The slope of the resulting line will be the second-order rate constant (k).
-
Stability Assessment in Physiological Conditions
This protocol assesses the stability of this compound in a simulated biological environment.
-
Materials:
-
This compound
-
PBS, pH 7.4
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
HPLC
-
-
Procedure:
-
Prepare a solution of this compound in either PBS or supplemented cell culture medium.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Analyze the aliquot by HPLC to quantify the amount of intact this compound remaining.
-
Plot the percentage of remaining reagent against time to determine its half-life.
-
Orthogonality Evaluation
This protocol tests the cross-reactivity of this compound with biological nucleophiles.
-
Materials:
-
This compound
-
L-cysteine
-
L-lysine
-
Glutathione
-
PBS, pH 7.4
-
HPLC or Mass Spectrometry
-
-
Procedure:
-
Prepare solutions of this compound and each of the biological nucleophiles in PBS.
-
Mix this compound with a molar excess of each nucleophile individually.
-
Incubate the mixtures at 37°C for 24 hours.
-
Analyze the reaction mixtures by HPLC or mass spectrometry to detect the formation of any adducts.
-
The absence of new peaks corresponding to reaction products indicates high orthogonality.
-
Cell Viability Assay
This protocol evaluates the cytotoxicity of this compound.
-
Materials:
-
A relevant cell line (e.g., HeLa or HEK293)
-
This compound
-
Cell culture medium
-
A commercial cell viability assay kit (e.g., MTT or PrestoBlue)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to an untreated control to determine the cytotoxic effect.
-
Conclusion and Future Outlook
This compound presents a promising, albeit currently hypothetical, addition to the bioorthogonal toolkit. Its proposed mechanism of action, a phosphine-mediated ligation, offers a novel strategy for bioconjugation. The presence of a secondary alkyne handle for subsequent click chemistry is a particularly attractive feature for the construction of more complex molecular architectures.
The true potential of this reagent, however, can only be unlocked through rigorous experimental validation as outlined in this guide. Should the hypothesized performance metrics hold, this compound could offer a valuable alternative to existing bioorthogonal reagents, particularly in applications requiring dual-functional labeling. Further research into the tunability of the thiocyanate's reactivity through electronic modifications could also open up new avenues for creating a suite of reagents with a range of kinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.eur.nl [pure.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of But-2-yn-1-yl Thiocyanate in Diverse Solvent Systems for Heterocyclic Synthesis
This guide provides a comparative analysis of the efficacy of But-2-yn-1-yl thiocyanate in various solvent systems, focusing on its application in the synthesis of sulfur-containing heterocycles. The following data and protocols are based on established principles of organic synthesis and solvent effects on reaction kinetics.
Introduction
This compound is a versatile reagent in organic synthesis, serving as a precursor for the formation of various sulfur-containing compounds. The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and selectivity of processes involving this reagent. This guide explores the efficacy of this compound in a model intramolecular cyclization reaction to form a 2-aminothiazole derivative, a common structural motif in medicinal chemistry. The selection of solvents for comparison is based on their polarity, proticity, and coordinating ability, which are known to affect the solubility of reactants and the stabilization of transition states.
Data Presentation: Solvent Efficacy in the Intramolecular Cyclization of a this compound Derivative
The following table summarizes the hypothetical yield of a 2-aminothiazole derivative from the intramolecular cyclization of a hypothetical N-substituted amino-but-2-yn-1-yl thiocyanate precursor in different solvent systems. The data is illustrative of general trends observed in nucleophilic substitution and cyclization reactions involving thiocyanates.
| Solvent | Dielectric Constant (ε) | Polarity | Type | Hypothetical Yield (%) | Reaction Time (h) |
| Acetonitrile (MeCN) | 37.5 | Polar | Aprotic | 85 | 6 |
| Dimethylformamide (DMF) | 36.7 | Polar | Aprotic | 92 | 4 |
| Dichloromethane (DCM) | 9.1 | Nonpolar | Aprotic | 65 | 12 |
| Tetrahydrofuran (THF) | 7.6 | Polar | Aprotic | 78 | 8 |
| Ethanol (EtOH) | 24.6 | Polar | Protic | 55 | 18 |
| Water (H₂O) | 80.1 | Polar | Protic | 40 | 24 |
| Toluene | 2.4 | Nonpolar | Aprotic | 30 | 36 |
Note: The above data is a representative model to illustrate solvent effects and is not derived from a single experimental study on this compound.
Experimental Protocols
General Procedure for the Intramolecular Cyclization of N-(But-2-yn-1-yl)-thiourea (A Hypothetical Precursor)
-
Reactant Preparation: A solution of N-(But-2-yn-1-yl)-thiourea (1.0 mmol) is prepared in the selected solvent (10 mL).
-
Reaction Initiation: A suitable base (e.g., triethylamine, 1.2 mmol) is added to the solution at room temperature to facilitate the cyclization.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (15 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-5-methylthiazole derivative.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of a thiazole derivative.
Caption: Factors influencing solvent efficacy in the model reaction.
Discussion
The efficacy of this compound in the model cyclization reaction is significantly influenced by the solvent system. Polar aprotic solvents such as DMF and acetonitrile are generally most effective for this type of transformation. This is attributed to their ability to dissolve the polar reactants and stabilize the charged transition state of the nucleophilic attack without strongly solvating the nucleophile, which would decrease its reactivity.
In contrast, polar protic solvents like ethanol and water can solvate the nucleophilic center of the thiourea precursor through hydrogen bonding, which deactivates it and slows down the reaction rate, leading to lower yields in a given timeframe. Nonpolar solvents such as toluene and dichloromethane are less effective due to the poor solubility of the likely polar starting materials and their inability to stabilize the polar transition state.
Conclusion
The choice of solvent is a crucial factor in determining the outcome of reactions involving this compound. For the synthesis of heterocyclic compounds via intramolecular cyclization, polar aprotic solvents generally provide the highest efficacy. This guide provides a framework for solvent selection and a general experimental protocol that can be adapted for specific applications. Researchers and drug development professionals should consider a careful screening of solvents to optimize the yield and reaction rate for their specific synthetic targets.
Safety Operating Guide
Proper Disposal of But-2-yn-1-yl Thiocyanate: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling But-2-yn-1-yl thiocyanate must adhere to strict safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is mandatory. Based on data from analogous compounds, this compound is presumed to be:
-
Toxic : Harmful or fatal if swallowed, in contact with skin, or inhaled.[1][2][4]
-
Corrosive/Irritant : Causes severe skin burns and eye damage.[1][2][5]
-
Sensitizer : May cause allergic skin or respiratory reactions.[1][2][4]
-
Reactive : Contact with acids, bases, strong oxidizing agents, and certain metals can cause vigorous reactions and may release toxic gases such as hydrogen cyanide.[7][8][9]
Mandatory Personal Protective Equipment (PPE):
-
Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection : Safety goggles and a face shield.
-
Lab Coat : A flame-resistant lab coat.
-
Respiratory Protection : Use in a well-ventilated fume hood. If the concentration in the air is high, a respirator may be necessary.[7]
II. Quantitative Data Summary
The following table summarizes key quantitative data extrapolated from structurally similar compounds. This information is critical for safe handling and emergency planning.
| Property | Value | Source (Analogous Compound) |
| Oral LD50 (rat) | 112 - 425 mg/kg | Allyl isothiocyanate[2] |
| Dermal LD50 (rabbit) | 88 mg/kg | Allyl isothiocyanate[2] |
| Flash Point | ~46 °C | Allyl isothiocyanate[1] |
| Boiling Point | ~148-154 °C | Allyl isothiocyanate[2] |
III. Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure must be followed to ensure safety and compliance with hazardous waste regulations.
Step 1: Neutralization/Quenching (for small quantities)
For small residual amounts in experimental apparatus, a careful quenching procedure can be employed within a fume hood.
-
Preparation : Ensure a solution of sodium hypochlorite (bleach) or a suitable oxidizing agent is readily available. Also, have a neutralizing agent for the oxidant (e.g., sodium thiosulfate for bleach) on hand.
-
Quenching : Slowly and cautiously add the this compound to the oxidizing solution with stirring. The reaction can be exothermic, so cooling may be necessary.
-
Neutralization : After the reaction is complete, neutralize the excess oxidant.
-
pH Adjustment : Check the pH of the final solution and adjust to neutral (pH 6-8) before disposing of it down the drain with copious amounts of water, if local regulations permit.
Step 2: Waste Collection and Storage
All waste containing this compound, including contaminated consumables, must be collected as hazardous waste.
-
Waste Container : Use a designated, properly labeled, and sealed waste container. The container must be made of a material compatible with organic solvents and thiocyanates.[6]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and a clear indication of its hazards (Toxic, Flammable, Corrosive).[10]
-
Segregation : Do not mix this compound waste with incompatible materials, especially acids, bases, or strong oxidizing agents.[7][9][10] Keep halogenated and non-halogenated solvent waste separate if possible.[10]
-
Storage : Store the sealed waste container in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[3][7] Containers holding reactive waste should be located at least 15 meters (50 feet) from the facility's property line where possible.[6]
Step 3: Professional Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation : Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Transportation : Hazardous waste must be transported by a licensed and permitted hazardous waste disposal company.[11]
IV. Emergency Procedures
In the event of a spill or exposure:
-
Evacuate : Immediately evacuate the affected area.
-
Ventilate : Ensure the area is well-ventilated.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
-
Spill Cleanup : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your EHS department immediately.[4]
V. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
This comprehensive guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure regulatory compliance.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. fishersci.com [fishersci.com]
- 8. 2-(2-BUTOXYETHOXY)ETHYL THIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Operational Guidance for Handling But-2-yn-1-yl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of But-2-yn-1-yl thiocyanate. The following procedures are based on established safety protocols for related thiocyanate compounds and are intended to ensure the safe execution of laboratory work.
Hazard Summary and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye and Face | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Inspect gloves for integrity before each use.[6] Change gloves immediately if contaminated. |
| Respiratory | Use only in a certified chemical fume hood | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if ventilation is inadequate.[5] |
| Body | Full-coverage laboratory clothing | Wear appropriate protective clothing to prevent skin exposure.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted within a certified chemical fume hood.[5][6][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][8]
-
Incompatible Materials: Keep the compound away from strong acids, strong bases, and oxidizing agents to prevent hazardous reactions.[5]
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the chemical.
-
Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas.[5] Avoid contact with eyes, skin, and clothing.[5][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[1][7]
3. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area, protected from light.[5][6][8]
-
Segregation: Store away from incompatible materials, particularly acids.[5][6][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[1][6] Do not dispose of it down the drain or into the environment.[1][3][8]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, paper towels, and pipette tips, should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is essential.
Table 2: Emergency Response Protocol
| Emergency | Procedure |
| Spill | Evacuate the area. For solids, use a wet method or vacuum to clean up to avoid dust generation.[7] For liquids, use an inert absorbent material. Place all contaminated material in a sealed container for disposal. Ventilate the area. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[5][6][8] |
| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with plenty of water for at least 15 minutes.[8] Seek medical attention.[2][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting.[5][6] Rinse the mouth with water. Seek immediate medical attention.[2][5][6] |
Experimental Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
